Technical Documentation Center

1H-Pyrazole-1,5-diamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1H-Pyrazole-1,5-diamine

Core Science & Biosynthesis

Foundational

Whitepaper: Physicochemical Profiling and Synthesis of 1H-Pyrazole-1,5-diamine

Executive Summary The pyrazole scaffold is a privileged structure in medicinal chemistry and materials science, known for its versatile coordination chemistry and robust pharmacological activity. Among its derivatives, 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry and materials science, known for its versatile coordination chemistry and robust pharmacological activity. Among its derivatives, 1H-pyrazole-1,5-diamine represents a highly specialized, electron-rich N-aminated heterocycle. This whitepaper provides an in-depth technical analysis of its physicochemical properties, resolves prevalent database ambiguities regarding its CAS number, and outlines a self-validating synthetic protocol for its generation.

Physicochemical Identity & Structural Ambiguity

A critical point of failure in chemical literature retrieval is the structural conflation of 1H-pyrazole-1,5-diamine with its positional isomer, 1H-pyrazole-3,5-diamine. While the 3,5-diamine is commercially ubiquitous and well-documented (CAS: 16082-33-0) [3], the unsubstituted 1,5-diamine parent scaffold lacks a widely standardized commercial CAS registry number. This absence is due to its reactive nature; it is typically synthesized in situ or isolated as a functionalized derivative (e.g., 3-tert-butyl-1,5-diaminopyrazole)[1].

Understanding the exact molecular parameters of the 1,5-isomer is critical for stoichiometric precision during synthesis and mass spectrometry validation.

Table 1: Physicochemical Profile of 1H-Pyrazole-1,5-diamine

PropertyValueCausality / Scientific Significance
Molecular Formula C₃H₆N₄Defines the core 1,2-diazole ring with two adjacent amino substituents (N1 and C5).
Molecular Weight 98.1065 g/mol Critical for stoichiometric calculations during the N-amination of precursors.
Exact Mass 98.0592 DaUsed for LC-MS validation (target [M+H]⁺ = 99.06 Da).
CAS Registry Number Unassigned (Parent)Indicates the necessity for de novo synthesis. Substituted derivatives possess specific CAS numbers.
Isomeric Confusion CAS 16082-33-0Frequently misattributed in databases; this CAS strictly belongs to the 3,5-diamine isomer [3].

Mechanistic Synthesis: The N-Amination Pathway

The synthesis of 1,5-diaminopyrazoles relies on the precise regiochemical N-amination of a 5-aminopyrazole precursor. The causality behind the reagent selection is rooted in electrophilic amination kinetics. Hydroxylamine-O-sulfonic acid (HOSA) is selected as the aminating agent because the sulfate group acts as an excellent leaving group, rendering the adjacent nitrogen highly electrophilic.

Potassium carbonate (K₂CO₃) is employed to selectively deprotonate the pyrrole-like N1 position of the pyrazole ring. This deprotonation drastically increases the nucleophilicity of N1, directing the electrophilic attack of HOSA to this specific site, thereby preventing unwanted amination at the exocyclic C5-amino group or the N2 position [1].

ReactionPathway A 5-Aminopyrazole Core (Nucleophile) C Deprotonation via K2CO3 (Activation) A->C Base addition B HOSA / Aminating Agent (Electrophile) D N1-Amination Intermediate (Transition State) B->D Electrophilic nitrogen C->D Nucleophilic attack E 1H-Pyrazole-1,5-diamine (Target Scaffold) D->E Regioselective yield

Mechanistic pathway for the regioselective N-amination of 5-aminopyrazoles.

Self-Validating Experimental Protocol

To ensure high-fidelity synthesis, the following protocol integrates operational steps with orthogonal analytical validation, creating a closed-loop, self-verifying system.

Phase 1: Reaction Assembly

  • Precursor Dissolution: Dissolve 10.0 mmol of the 5-aminopyrazole derivative in 20 mL of anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere. Rationale: DMF provides the necessary dielectric constant to stabilize the intermediate ionic species.

  • Deprotonation: Add 25.0 mmol (2.5 eq) of anhydrous K₂CO₃. Stir at 25 °C for 15 minutes.

  • Electrophilic Amination: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 12.0 mmol (1.2 eq) of HOSA in small portions over 30 minutes. Critical Causality: HOSA is thermally labile; addition at elevated temperatures leads to exothermic decomposition into sulfate radicals, destroying the yield.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12 hours.

Phase 2: Isolation & Self-Validation 5. Quenching & Extraction: Quench with 50 mL of ice-cold water. Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. 6. Purification: Purify via flash column chromatography (silica gel, gradient elution of dichloromethane/methanol). 7. Analytical Validation (The Self-Verifying Step):

  • LC-MS: Confirm the presence of the [M+H]⁺ peak at 99.06 Da.

  • ¹H NMR (DMSO-d₆): Validate regiochemistry by identifying the N-NH₂ protons (typically a broad singlet integrating to 2H at ~5.5 ppm) distinct from the C5-NH₂ protons. The downfield shift of the pyrazole C4 proton confirms successful N1-amination.

Workflow S1 1. Dissolution (DMF, 25°C) S2 2. Deprotonation (K2CO3, 15 min) S1->S2 S3 3. Amination (HOSA, 0°C) S2->S3 S4 4. Reaction (12h, N2 atm) S3->S4 S5 5. Validation (NMR / LC-MS) S4->S5

Self-validating experimental workflow for the synthesis of 1,5-diaminopyrazoles.

Advanced Applications in Drug Development and Energetic Materials

The 1,5-diaminopyrazole scaffold serves as a critical junction in two highly distinct fields:

  • Energetic Materials: Derivatives such as 3,4-dinitro-1H-pyrazole-1,5-diamine are engineered as insensitive high explosives (IHEs). The dual amino groups participate in extensive intermolecular hydrogen bonding with the nitro groups, creating a densely packed crystal lattice. This local anisotropy and robust hydrogen-bond network significantly reduce impact sensitivity while maintaining a high heat of explosion [2].

  • Pharmaceutical Intermediates: The proximity of the N1 and C5 amino groups allows for facile cyclocondensation reactions with electrophiles (e.g., carbon disulfide or 1,2-dicarbonyls), yielding pyrazolo[1,5-b][1,2,4]triazoles. These bicyclic systems are privileged pharmacophores in the development of novel kinase inhibitors and agrochemicals[1].

References

  • Blake, A. J., et al. "Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole." Organic & Biomolecular Chemistry (2003).[Link]

  • Kosareva, E. K., et al. "From Disappearing Polymorphs to Local Anisotropy of Mechanical Properties: Decoding Impact Sensitivity of 3,4-Dinitro-1H-Pyrazole-1,5-Diamine." Crystal Growth & Design (2025).[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9793703, 3,5-Diamino-1H-pyrazole." PubChem.[Link]

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 1H-Pyrazole-1,5-diamine Derivatives

Abstract 1H-Pyrazole-1,5-diamine and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Their efficacy and safety, however, are intrinsica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1H-Pyrazole-1,5-diamine and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Their efficacy and safety, however, are intrinsically linked to their thermodynamic stability—a critical parameter influencing shelf-life, formulation, bioavailability, and metabolic fate. This guide provides a comprehensive technical overview of the factors governing the stability of this important class of molecules. We will explore the fundamental electronic and steric drivers of stability, present robust experimental protocols for its assessment, and introduce computational workflows for predictive modeling. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the stability of 1H-Pyrazole-1,5-diamine-based drug candidates.

Introduction: The Imperative of Stability in Pyrazole-Based Drug Development

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical properties making it a cornerstone in drug design.[2][3][4] Derivatives of pyrazole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anti-tumor, and antimicrobial effects.[1][2][5] The focus of this guide, the 1H-Pyrazole-1,5-diamine core, offers multiple points for substitution, allowing for the fine-tuning of biological activity.

However, the journey from a promising lead compound to a marketable drug is fraught with challenges, a primary one being chemical stability. Thermodynamic stability refers to the relative energy state of a molecule. A thermodynamically unstable compound is prone to degradation, isomerization, or other chemical transformations, leading to a loss of potency, the formation of potentially toxic byproducts, and reduced shelf-life. Understanding and controlling these stability issues is paramount for successful drug development.

The Core Moiety: Deconstructing the 1H-Pyrazole-1,5-diamine Structure

The inherent stability of the 1H-Pyrazole-1,5-diamine scaffold is rooted in its electronic structure. The pyrazole ring is aromatic, a feature that confers significant stabilization energy.[6] However, the presence of two exocyclic amine groups and the unsubstituted N1 position introduces complexities, particularly concerning tautomerism.

2.1 Tautomerism: A Key Stability Consideration

Unsubstituted pyrazoles can exist in different tautomeric forms due to the migration of a proton.[7][8][9] For 3(5)-aminopyrazoles, this primarily involves annular tautomerism where the proton shifts between the two ring nitrogens.[7] While imino forms are generally less stable, the equilibrium between the 3-amino and 5-amino tautomers can be influenced by substituents and the solvent environment.[7][9] This is not merely an academic point; different tautomers can exhibit distinct biological activities and degradation profiles.[10] Computational studies suggest that for 3(5)-aminopyrazole, the 3-amino tautomer is generally the most stable.[7]

Fundamental Drivers of Thermodynamic Stability

The overall stability of a 1H-Pyrazole-1,5-diamine derivative is a multifactorial property determined by a delicate balance of electronic effects, steric interactions, and environmental conditions.

3.1 Electronic Effects: Resonance and Inductive Forces

The nature and position of substituents on the pyrazole ring and the diamine groups profoundly influence stability.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (NO2) can significantly impact stability. While they can be essential for certain biological activities, highly nitrated pyrazoles can be thermally sensitive and prone to decomposition.[11][12] The decomposition of nitropyrazoles is often initiated by reactions involving the nitro group.[12]

  • Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy can modulate the electron density of the ring, which can influence reactivity and stability.

  • Aromaticity: Substituents that disrupt the aromaticity of the pyrazole ring will generally decrease thermodynamic stability. Conversely, modifications that enhance aromatic character are likely to increase it.[6]

3.2 Steric Considerations and Intramolecular Interactions

The three-dimensional arrangement of atoms plays a crucial role.

  • Steric Hindrance: Bulky substituents can introduce strain, potentially weakening bonds and providing a kinetic pathway for degradation.

  • Intramolecular Hydrogen Bonding: The presence of the diamine groups offers the potential for intramolecular hydrogen bonding, which can significantly stabilize the molecule's conformation and increase its overall thermodynamic stability.

3.3 The Solid-State Environment: Polymorphism

In the solid state, molecules can pack in different crystal lattices, a phenomenon known as polymorphism. Different polymorphs of the same compound can have different melting points, solubilities, and stabilities. A change in physical appearance, such as clumping or color change, can sometimes indicate a polymorphic transformation or degradation.[10]

3.4 Solvation Effects: Stability in Solution

The stability of a compound can change dramatically when dissolved. The polarity of the solvent can influence tautomeric equilibria and the rates of degradation reactions like hydrolysis.[6] For instance, pyrazole esters can be susceptible to hydrolysis, particularly at higher pH.[10]

Experimental Assessment of Thermodynamic Stability: A Practical Guide

A combination of analytical techniques is typically employed to build a comprehensive stability profile for a drug candidate.

4.1 Protocol: Differential Scanning Calorimetry (DSC) for Thermal Profiling

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a primary tool for determining melting point and decomposition temperature.

  • Objective: To determine the onset of melting and decomposition, providing a measure of thermal stability.

  • Methodology:

    • Accurately weigh 2-5 mg of the 1H-Pyrazole-1,5-diamine derivative into an aluminum DSC pan.

    • Crimp the pan to ensure good thermal contact. An empty, crimped pan is used as a reference.

    • Place both pans into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Record the heat flow versus temperature. An endotherm typically indicates melting, while a sharp exotherm often signifies decomposition.

  • Causality Behind Choices: A heating rate of 10 °C/min is a standard choice that balances resolution and experimental time. An inert atmosphere is crucial to prevent oxidative degradation, which would confound the measurement of inherent thermal stability.[13]

4.2 Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is complementary to DSC and provides information on decomposition processes that involve mass loss.

  • Objective: To quantify mass loss associated with decomposition and identify the temperature at which it begins.

  • Methodology:

    • Place an accurately weighed sample (5-10 mg) into a TGA pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the mass of the sample as a function of temperature.

  • Self-Validation: The resulting TGA curve provides a clear indication of the temperature at which the compound begins to lose mass, corroborating the decomposition data from DSC.

4.3 Protocol: Isothermal Stress Testing using High-Performance Liquid Chromatography (HPLC)

This method assesses stability under specific temperature and environmental conditions over time.

  • Objective: To determine the rate of degradation under defined storage conditions and identify degradation products.

  • Methodology:

    • Prepare solutions of the test compound in relevant buffers (e.g., acidic, neutral, basic) and solvents.

    • Store aliquots of these solutions at various controlled temperatures (e.g., 40°C, 60°C).

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample and quench any ongoing reaction (e.g., by cooling or pH adjustment).

    • Analyze the sample by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

    • Quantify the decrease in the parent compound and the increase in degradation products over time.

  • Trustworthiness: This protocol is a self-validating system. The inclusion of multiple time points and temperatures allows for the determination of degradation kinetics. The use of a validated, stability-indicating HPLC method ensures that the observed loss of the parent compound is accurately measured and not masked by co-eluting degradants.

Predictive Modeling: In Silico Approaches to Stability Assessment

Computational chemistry offers powerful tools to predict thermodynamic stability, guiding synthetic efforts and prioritizing candidates for experimental testing.

5.1 Quantum Mechanics (QM) for Energy Calculations

Density Functional Theory (DFT) is a widely used QM method to calculate the electronic structure and energy of molecules.[14][15]

  • Applications:

    • Tautomer Stability: Calculating the relative energies of different tautomers to predict the most stable form.[6][8]

    • Bond Dissociation Energies: Identifying the weakest bonds in a molecule, which are likely points of initial degradation.

    • Reaction Energetics: Modeling potential degradation pathways and calculating their activation energies to predict the likelihood of decomposition.

  • Insight: Computational studies have shown that for pyrazole radicals, delocalization of the unpaired electron significantly enhances thermodynamic stability.[15]

5.2 Workflow for Computational Stability Prediction

The following diagram illustrates an integrated workflow combining computational and experimental approaches for a comprehensive stability assessment.

Stability_Workflow cluster_in_silico In Silico Assessment cluster_experimental Experimental Validation cluster_analysis Analysis & Optimization Start Design Derivative of 1H-Pyrazole-1,5-diamine DFT DFT Calculations (Tautomer Energies, BDEs) Start->DFT Computational Screening Predict Predict Relative Stability & Potential Degradation Paths DFT->Predict Synthesis Synthesize Prioritized Candidates Predict->Synthesis Guide Synthesis DSC_TGA Thermal Analysis (DSC/TGA) Synthesis->DSC_TGA HPLC Isothermal Stress Testing (HPLC) Synthesis->HPLC SSR Establish Structure- Stability Relationships (SSR) DSC_TGA->SSR Data Characterize Degradants & Determine Kinetics HPLC->Data Data->SSR Optimize Optimize Lead Compound SSR->Optimize Iterative Design

Caption: Integrated workflow for stability assessment.

Structure-Stability Relationships (SSRs) in Pyrazole Derivatives

While specific data for a wide range of 1H-Pyrazole-1,5-diamine derivatives is not extensively published in a single source, general principles can be drawn from the broader pyrazole literature.

FeatureImpact on StabilityRationaleReference
Nitro Substitution Generally Decreases Thermal StabilityIntroduces high-energy, reactive functional groups prone to decomposition.[11][12]
Aromaticity Increases StabilityDelocalization of π-electrons provides significant resonance stabilization energy.[6]
N-Substitution Generally Increases StabilityPrevents tautomerism, which can be a pathway to degradation.[8][10]
Intramolecular H-Bonding Increases StabilityLocks the conformation, reducing the degrees of freedom and lowering the ground state energy.[6]
Hydrolyzable Groups (e.g., Esters) Decreases Stability in SolutionSusceptible to hydrolysis, especially under acidic or basic conditions.[10]

The following diagram illustrates the key factors influencing the stability of the pyrazole core.

Stability_Factors cluster_stabilizing Stabilizing Factors cluster_destabilizing Destabilizing Factors Core 1H-Pyrazole-1,5-diamine Core Stability EWG Strong EWGs (e.g., Nitro) Core->EWG Steric Steric Strain Core->Steric Hydrolysis Hydrolyzable Groups Core->Hydrolysis Photo Photodegradation Core->Photo Aromaticity Aromaticity & Resonance Aromaticity->Core IntraHBond Intramolecular H-Bonding IntraHBond->Core N_Sub N-Substitution (Blocks Tautomerism) N_Sub->Core

Caption: Key factors influencing pyrazole core stability.

Conclusion and Future Perspectives

The thermodynamic stability of 1H-Pyrazole-1,5-diamine derivatives is a critical attribute that must be carefully evaluated and optimized during the drug discovery and development process. A thorough understanding of the interplay between electronic effects, steric factors, and environmental conditions is essential for designing stable and effective drug candidates. The integrated use of computational prediction and robust experimental validation provides a powerful paradigm for mitigating stability-related risks. Future research should focus on developing larger, publicly accessible databases of pyrazole stability data to refine predictive models and further accelerate the development of new therapeutics based on this versatile scaffold.

References

  • Singh, J., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. [Link]

  • Ansari, A., et al. (n.d.). Current status of pyrazole and its biological activities. PMC. [Link]

  • AbuSalim, D. I., & Lash, T. D. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. PMC. [Link]

  • Bąk, A., et al. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC. [Link]

  • Deka, B., & Deka, R. C. (2021). Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. ACS Omega. [Link]

  • Al-Warhi, T., et al. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PMC. [Link]

  • Gökhan-Kelekçi, N., et al. (2009). Synthesis and characterization of some pyrazole derivatives of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. [Link]

  • Martins, M. A. P., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia MDPI. [Link]

  • Chen, S., et al. (2015). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. ResearchGate. [Link]

  • Sestito, S., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. PMC. [Link]

  • Sestito, S., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. MDPI. [Link]

  • Zakutayev, A., et al. (2013). Theoretical Prediction and Experimental Realization of New Stable Inorganic Materials Using the Inverse Design Approach. University of Colorado Boulder. [Link]

  • Popa, M., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Unknown. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

  • T., A., & S., S. (2024). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. RSC Publishing. [Link]

  • Carbone, C., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. MDPI. [Link]

  • Preston, S., et al. (n.d.). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Monash University. [Link]

  • Lash, T. D. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. OSTI.GOV. [Link]

  • Trávníček, Z., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals. [Link]

  • Sun, J., et al. (2019). Thermodynamic Routes to Novel Metastable Nitrogen-Rich Nitrides. OSTI.GOV. [Link]

  • Preston, S., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. [Link]

  • Unknown. (2025). Modeling the thermochemistry of nitrogen-containing compounds via group additivity. Unknown Source. [Link]

  • Unknown. (2025). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. [Link]

  • Sahoo, S., et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. [Link]

  • Gomha, S. M., et al. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PMC. [Link]

  • da Silva, J. C. G., et al. (2024). Biological and Teratogenic Evaluations of Nitrogen Heterocycles for Anticancer Therapy. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1H-Pyrazole-1,5-diamine in Oxidative Hair Dye Formulations

Introduction: The Role of Pyrazole Moieties in Advanced Hair Coloration The pursuit of vibrant and lasting hair color is a cornerstone of the cosmetic industry. Oxidative hair dyes represent the pinnacle of permanent hai...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Pyrazole Moieties in Advanced Hair Coloration

The pursuit of vibrant and lasting hair color is a cornerstone of the cosmetic industry. Oxidative hair dyes represent the pinnacle of permanent hair coloration technology, creating color within the hair shaft through a series of chemical reactions.[1] This process relies on the interplay between a "precursor" (or primary intermediate) and a "coupler" (or color modifier) in an alkaline medium, activated by an oxidizing agent, typically hydrogen peroxide.[1] The small, colorless precursor and coupler molecules penetrate the hair cuticle and, once inside the cortex, react to form larger, colored chromophores that are trapped, ensuring color longevity.[1]

While traditional precursors like p-phenylenediamine (PPD) and its derivatives have been the workhorses of the industry, the quest for novel color spaces, improved safety profiles, and enhanced performance has led researchers to explore alternative heterocyclic amines. Among these, pyrazole derivatives have emerged as a promising class of precursors. Their unique five-membered ring structure with two adjacent nitrogen atoms offers distinct electronic properties that influence the final color outcome, often leading to more vibrant and unique shades, particularly in the red and auburn spectrum.

This document provides detailed application notes and protocols for the use of 1H-Pyrazole-1,5-diamine as a primary intermediate in oxidative hair dye formulations. As a Senior Application Scientist, this guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind them to empower innovation and ensure robust and reproducible results.

Chemical & Physical Properties of 1H-Pyrazole-1,5-diamine

A thorough understanding of the precursor's properties is fundamental to its effective and safe use in formulations. While extensive data on substituted diaminopyrazoles exists, the properties of the parent compound, 1H-Pyrazole-1,5-diamine, can be inferred and are presented below. It is crucial for researchers to perform their own analytical characterization of the synthesized material.

PropertyValue (Predicted/Inferred)Significance in Formulation
Molecular Formula C₃H₆N₄Influences molecular weight and solubility.
Molecular Weight 98.11 g/mol Low molecular weight facilitates penetration into the hair shaft.
Appearance Off-white to light-pink crystalline powderVisual indicator of purity; color may change upon oxidation.
Solubility Soluble in water and polar organic solventsEssential for incorporation into aqueous cream or gel-based dye formulations.
pKa Basic (amine groups)The basicity of the amine groups is crucial for the oxidative coupling reaction.
Purity >98% (recommended)Impurities can lead to off-shades, inconsistent results, and potential safety concerns.[2]

Synthesis of 1H-Pyrazole-1,5-diamine: A Representative Laboratory Protocol

The synthesis of 4,5-diaminopyrazole derivatives often involves multi-step processes.[2][3] The following protocol is a representative method adapted from the synthesis of related diaminopyrazoles and should be optimized and validated in a laboratory setting. This synthesis involves the cyclization of a suitable precursor followed by reduction of a nitro group to an amine.

Safety Precaution: This synthesis involves hazardous materials and should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5][6]

Step 1: Synthesis of 5-amino-4-nitro-1H-pyrazole

This step involves the nitration of a 5-aminopyrazole precursor.

  • Materials: 5-amino-1H-pyrazole, fuming nitric acid, sulfuric acid, ice bath, beaker, magnetic stirrer.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 5-amino-1H-pyrazole to concentrated sulfuric acid while maintaining the temperature below 10°C.

    • Once the pyrazole is fully dissolved, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the mixture to stir at 0-5°C for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.

    • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 5-amino-4-nitro-1H-pyrazole.

    • Characterize the product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Step 2: Reduction to 1H-Pyrazole-1,5-diamine

This step involves the catalytic hydrogenation of the nitro group to an amine.

  • Materials: 5-amino-4-nitro-1H-pyrazole, Palladium on carbon (10% Pd/C), ethanol, hydrogen gas source, hydrogenation apparatus (e.g., Parr hydrogenator).

  • Procedure:

    • In a hydrogenation flask, dissolve the synthesized 5-amino-4-nitro-1H-pyrazole in ethanol.

    • Carefully add a catalytic amount of 10% Palladium on carbon.

    • Seal the flask and connect it to the hydrogenation apparatus.

    • Purge the system with nitrogen and then with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 40-50 psi) and stir the reaction mixture at room temperature.

    • Monitor the reaction progress by observing the cessation of hydrogen uptake.

    • Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude 1H-Pyrazole-1,5-diamine.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Confirm the structure and purity of the final product using analytical methods.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction A 5-amino-1H-pyrazole C 5-amino-4-nitro-1H-pyrazole A->C Nitration B Nitrating Mixture (HNO₃/H₂SO₄) E 1H-Pyrazole-1,5-diamine C->E Reduction D Catalytic Hydrogenation (H₂, Pd/C)

Caption: Synthesis workflow for 1H-Pyrazole-1,5-diamine.

The Chemistry of Color Formation: Oxidative Coupling

The magic of oxidative hair dyeing lies in the in-situ formation of colored molecules within the hair.[1] When mixed with an oxidizing agent (e.g., hydrogen peroxide) in an alkaline environment, the primary intermediate, 1H-Pyrazole-1,5-diamine, is oxidized to a reactive diimine species. This electrophilic intermediate then rapidly attacks an electron-rich coupler molecule to form a larger, conjugated dye molecule.[1] The choice of coupler is critical as it dictates the final color outcome.

Oxidative_Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Precursor 1H-Pyrazole-1,5-diamine Diimine Reactive Diimine (Intermediate) Precursor->Diimine Oxidation Oxidant H₂O₂ (Oxidant) Dye Colored Chromophore (Trapped in Hair Cortex) Diimine->Dye Electrophilic Attack Coupler Coupler Molecule Coupler->Dye

Caption: General mechanism of oxidative hair dye formation.

Pairing 1H-Pyrazole-1,5-diamine with Common Couplers

The versatility of 1H-Pyrazole-1,5-diamine as a precursor is demonstrated by the diverse range of colors it can produce when combined with different couplers. Below are some examples of potential coupling reactions and the expected color families.

CouplerChemical StructureExpected Color Family
Resorcinol 1,3-dihydroxybenzeneGreenish-brown to brown shades.[7]
2-Methylresorcinol 1,3-dihydroxy-2-methylbenzeneYellowish-brown to reddish-brown shades.
m-Aminophenol 3-aminophenolMagenta to reddish-violet shades.
5-Amino-2-methylphenol Orange to reddish-brown shades.[7]
1-Naphthol Purplish-blue to deep violet shades.[7]

Protocols for Formulation and Application

Protocol 1: Preparation of a Cream-Based Oxidative Hair Dye (Tint)

This protocol outlines the preparation of a stable oil-in-water emulsion base to carry the dye precursors.

  • Apparatus: Homogenizer, water bath, beakers, weighing balance.

  • Formulation Components:

PhaseIngredientFunction% (w/w)
A (Oil Phase) Cetearyl AlcoholThickener, Emollient10.0
Glyceryl StearateEmulsifier3.0
Ceteareth-20Emulsifier2.0
B (Aqueous Phase) Deionized WaterSolventto 100
Propylene GlycolHumectant, Solvent5.0
Sodium SulfiteAntioxidant0.5
Tetrasodium EDTAChelating Agent0.2
C (Active Phase) 1H-Pyrazole-1,5-diamine Precursor 0.5 - 2.0
Coupler(s)Coupler0.5 - 2.0
D (pH Adjustment) Ammonia (28%) or MonoethanolamineAlkalizing Agentq.s. to pH 9.5-10.5
  • Procedure:

    • Phase A: In a beaker, combine all ingredients of the oil phase and heat to 75-80°C in a water bath until all components are melted and uniform.

    • Phase B: In a separate beaker, combine the deionized water and propylene glycol and heat to 75-80°C. Add the sodium sulfite and tetrasodium EDTA and stir until fully dissolved.

    • Emulsification: Slowly add Phase B to Phase A under continuous homogenization. Maintain the temperature at 70-75°C and homogenize for 10-15 minutes until a uniform, white cream is formed.

    • Cooling: Begin to cool the emulsion while stirring gently.

    • Active Phase Addition: At around 40°C, add the 1H-Pyrazole-1,5-diamine and the chosen coupler(s) (Phase C) to the cream base and mix until homogeneously dispersed.

    • pH Adjustment: Continue cooling to room temperature. Adjust the pH of the final cream to the target range of 9.5-10.5 using the alkalizing agent (Phase D).

    • Final QC: Check the viscosity, pH, and appearance of the final tint cream.

Protocol 2: Hair Dye Application and Processing

This protocol describes the standard procedure for applying the formulated dye to hair swatches for evaluation.

  • Materials: Formulated tint cream, developer (6% or 20 volume hydrogen peroxide solution), hair swatches (natural white or bleached), application brush, plastic bowl, timer.

  • Procedure:

    • Mixing: Immediately before application, mix the tint cream (Protocol 1) with the developer in a 1:1 ratio in a non-metallic bowl.[8]

    • Application: Using an application brush, apply the mixture evenly and thoroughly to the dry hair swatches, ensuring complete saturation.

    • Processing: Allow the dye to process at room temperature for 30 minutes.[9]

    • Rinsing: After the processing time, rinse the hair swatches thoroughly with lukewarm water until the water runs clear.

    • Shampooing and Conditioning: Gently shampoo and condition the dyed swatches.

    • Drying: Allow the swatches to air dry or use a hairdryer on a low setting.

Performance Evaluation Protocols

Objective evaluation of the dye's performance is critical for product development. The following protocols are based on industry-standard methodologies.

Protocol 3: Colorimetric Analysis (CIELAB System)

The CIELAB color space is a three-dimensional model that provides a quantitative and device-independent description of color.[10][11]

  • Apparatus: Spectrophotometer or colorimeter.

  • Procedure:

    • Calibrate the instrument according to the manufacturer's instructions.

    • Measure the Lab* values of the undyed (control) hair swatch.

    • Measure the Lab* values of the dyed hair swatch at multiple points and calculate the average.

    • L* represents lightness (0 = black, 100 = white).[10]

    • a represents the red/green axis (+a = red, -a* = green).[10]

    • b represents the yellow/blue axis (+b = yellow, -b* = blue).[10]

    • Record the Lab* values. These quantitative data allow for precise color characterization and comparison between different formulations.

Protocol 4: Wash Fastness Assessment (Adapted from ISO 105-C06)

This test evaluates the resistance of the color to repeated washing cycles.[12][13]

  • Apparatus: Launder-Ometer or similar washing fastness tester, multifiber adjacent fabric, standard ECE detergent, stainless steel balls.[14]

  • Procedure:

    • Prepare a composite sample by sewing the dyed hair swatch to a multifiber fabric strip.[12]

    • Prepare the wash solution according to the ISO 105-C06 standard (e.g., A2S test: 4 g/L ECE detergent and 1 g/L sodium perborate).[12]

    • Place the composite sample, the required number of stainless steel balls, and the wash solution into a stainless steel container.[14]

    • Run the test in the Launder-Ometer for the specified time and temperature (e.g., 40 minutes at 40°C).

    • After the cycle, rinse the composite sample thoroughly with water and dry it in air at a temperature not exceeding 60°C.

    • Evaluation:

      • Color Change: Assess the change in color of the dyed hair swatch using the Grey Scale for Color Change (rated 1-5, where 5 is no change).

      • Staining: Assess the degree of staining on each fiber of the multifiber strip using the Grey Scale for Staining (rated 1-5, where 5 is no staining).

Protocol 5: Light Fastness Assessment (Adapted from AATCC 16.3)

This test determines the resistance of the color to fading when exposed to light.[15][16][17]

  • Apparatus: Xenon-arc lamp weathering chamber, AATCC Blue Wool Lightfastness Standards.[15][16]

  • Procedure:

    • Mount the dyed hair swatches and a set of Blue Wool Lightfastness Standards (e.g., L2-L9) in sample holders.[16]

    • Expose the samples in the xenon-arc chamber under specified conditions (e.g., continuous light, controlled temperature, and humidity).[15]

    • Expose the samples for a predetermined number of AATCC Fading Units (AFUs) or until a specific color change is observed in one of the Blue Wool standards.[16]

    • Evaluation:

      • Compare the fading of the hair swatch to the fading of the Blue Wool standards.

      • The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading (e.g., a rating of L4 indicates that the sample faded similarly to the L4 standard).

Conclusion and Future Perspectives

1H-Pyrazole-1,5-diamine presents a compelling alternative to traditional primary intermediates in oxidative hair dye formulations. Its unique chemical structure offers the potential for creating a novel palette of vibrant and long-lasting colors. The protocols detailed in this guide provide a comprehensive framework for the synthesis, formulation, and rigorous evaluation of hair dyes based on this precursor. By understanding the underlying chemical principles and adhering to standardized testing methodologies, researchers can effectively harness the potential of 1H-Pyrazole-1,5-diamine to develop innovative and high-performance hair coloration products. Further research should focus on a comprehensive safety assessment of 1H-Pyrazole-1,5-diamine itself, building upon the existing knowledge of its derivatives, and exploring its coupling reactions with a wider array of novel coupler molecules to unlock its full chromatic potential.

References

  • Cosmetic Ingredient Review. (2016). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. [Link]

  • Rastogi, S. C., Worsøe, I. M., & Jensen, G. H. (2003). Precursors of oxidative hair dyes in hair colouring formulations. National Environmental Research Institute, Denmark. [Link]

  • Chen, Y., et al. (2021). [Determination of 40 dyes in oxidative hair dye products by high performance liquid chromatography]. Se Pu, 39(11), 1235-1242. [Link]

  • Textile Tester. (2024, August 20). ISO 105 C06 Color Fastness to Washing Test Method. [Link]

  • Henkel KGaA. (1998). Oxidation hair dye composition containinng diaminopyrazol derivatives and m-phenylenediamine derivatives.
  • Clairol Inc. (1996). Oxidative hair dye based on a creamlike carrier composition as well as process for the dyeing of hair.
  • El-Morsy, A. M., et al. (2014). Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. Molecules, 19(11), 17796-17808. [Link]

  • QIMA. (2025, March 13). AATCC 16.3 Colorfastness to Light Test Method: A Guide. [Link]

  • Rastogi, S. C. (2002). A method for the measurement of intermediates of oxidative hair dyes in cosmetic products. National Environmental Research Institute, Denmark. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Ibis Scientific, LLC. (2025, May 5). Guide to Promoting Lab Safety When Working With Chemicals. [Link]

  • AATCC. (2020). AATCC TM16.3-2020, Test Method for Colorfastness to Light: Xenon-Arc. [Link]

  • Wella AG. (1991). Oxidative hair dyeing compositions based on 4-aminophenol derivatives and their use.
  • Textile Learner. (2021, December 20). Colour Fastness to Washing Procedure (ISO 105 C06). [Link]

  • International Journal of Scientific Development and Research. (2022). Formulation Aspect Of Hair Dyes. [Link]

  • Luo, M. R., & Cui, G. (2018). A color-difference formula for evaluating color pairs with no separation - ∆ENS. arXiv. [Link]

  • Association for Contract Textiles. Colorfastness to Light ACT Voluntary Performance Guidelines Test Method Descriptions. [Link]

  • Figshare. (2016). Oxidative Coupling of o-Phenylenediamine with Arylmethylamines to Synthesize Aryl-Substituted Benzimidazoles Under Catalyst-Free and Solvent-Free Conditions. [Link]

  • University of Minho. (2007). Synthesis of dyes derived from 1-aryl-5-amino-4-cyanopyrazoles. [Link]

  • QIMA. (2025, March 13). Colorfastness Test Methods for Textiles: Complete Guide. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Royal Society of Chemistry. (2020). Visible light initiated oxidative coupling of alcohols and o-phenylenediamines to synthesize benzimidazoles over MIL-101(Fe) promoted by plasmonic Au. [Link]

  • Wella AG. (1997). Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair.
  • European Commission. (2006). Opinion of the Scientific Committee on Consumer Products on 1-hydroxyethyl-4,5-diaminopyrazole sulfate (A154). [Link]

  • RUN. (2021). Samples Certification in Colorimetry for CIELAB Color Space. [Link]

  • Organic and Biomolecular Chemistry. (2014). Oxidative dehydrogenative couplings of pyrazol-5-amines selectively forming azopyrroles. [Link]

  • Bristol-Myers Squibb Company. (2000). Oxidative hair dye compositions.
  • iTeh Standards. (1987). ISO 105-C06:1987 Textiles — Tests for colour fastness — Part C06: Colour fastness to domestic and commercial laundering. [Link]

  • European Commission. (2005). SCCP Opinion on Exposure to reactants and reaction products of oxidative hair dye formulations. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • HunterLab. (2022). What Is CIELAB Color Space?. [Link]

  • AATCC. (2023). AATCC TM16-0 "Aging Test Method". [Link]

  • HunterLab. (2001). Hunter L,a,b Versus CIE 1976 La*b**. [Link]

  • Procter & Gamble. (1999). P-aminophenol substitute and its use in oxidation dye formulations.
  • Ibis Scientific. (2025). Guide to Promoting Lab Safety When Working With Chemicals. [Link]

  • UL Prospector. (2024). The CIELAB System – the Method to Specify Colors of Coatings. [Link]

  • Centexbel. Colour fastness according to ISO 105 series. [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

Sources

Application

Application Note: Regioselective Synthesis and Reaction Mechanism of 1H-Pyrazole-1,5-diamine with Ethoxymethylene Malonates

Introduction & Mechanistic Rationale The pyrazole scaffold is a privileged pharmacophore in drug discovery, frequently serving as a core motif in kinase inhibitors, CNS-active agents, and anti-inflammatory drugs. Beyond...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrazole scaffold is a privileged pharmacophore in drug discovery, frequently serving as a core motif in kinase inhibitors, CNS-active agents, and anti-inflammatory drugs. Beyond medicinal chemistry, the 1,5-diaminopyrazole scaffold is heavily investigated in the development of novel energetic materials and high-performance solid propellants due to its unique thermal stability and crystal packing properties[1].

However, functionalizing 1H-pyrazole-1,5-diamine (also known as 1,5-diaminopyrazole) presents a distinct regiochemical challenge. The molecule acts as a complex ambident bis-nucleophile, possessing an N1-amino group (a hydrazine-like nitrogen) and a C5-amino group (an enamine-like nitrogen). When reacted with bis-electrophiles like diethyl ethoxymethylenemalonate (EMME/DEMM) , the reaction pathway bifurcates, heavily dependent on kinetic versus thermodynamic control[2].

The Causality of the Reaction Cascade

EMME features a highly electrophilic ethoxymethylene carbon and two ester carbonyls, making it an ideal reagent for forming fused heterocyclic systems. The reaction proceeds via a two-stage cascade:

  • Addition-Elimination (Kinetic Step): The most nucleophilic amine attacks the ethoxymethylene carbon. Benefiting from the alpha-effect, the N1-amino group typically exhibits higher nucleophilicity at lower temperatures, attacking the double bond and expelling ethanol to form an aminomethylenemalonate intermediate.

  • Intramolecular Lactamization (Thermodynamic Step): While standard electrophiles may yield uncyclized adducts at room temperature[2], forcing conditions (e.g., >200 °C) are required to drive the secondary nucleophile to attack the ester carbonyl. This expels a second molecule of ethanol, yielding fused bicyclic systems such as pyrazolo[1,5-b][1,2,4]triazepines or pyrazolo[1,5-a]pyrimidines[3].

Mechanism A 1H-Pyrazole-1,5-diamine + EMME B Nucleophilic Attack (Addition) A->B C Elimination of EtOH (Enamine Formation) B->C D N1-Aminomethylene Malonate Adduct C->D Kinetic N1 Attack E C5-Aminomethylene Malonate Adduct C->E Kinetic C5 Attack F Thermal Cyclization (-EtOH) D->F E->F G Pyrazolo[1,5-b][1,2,4]triazepine Derivative F->G N-N Cyclization H Pyrazolo[3,4-b]pyridine Derivative (Gould-Jacobs) F->H C4 Cyclization

Fig 1: Mechanistic pathways for the reaction of 1H-pyrazole-1,5-diamine with EMME.

Experimental Protocols: A Self-Validating System

In my experience optimizing heterocyclic cascades, direct heating of the diamine and EMME often leads to an intractable mixture of regioisomers, polymerization, and degradation products. To establish a self-validating protocol , we physically separate the kinetic addition from the thermodynamic cyclization.

Protocol A: Synthesis of the Kinetic Intermediate

Objective: Isolate the uncyclized aminomethylenemalonate to ensure regiochemical purity prior to ring closure.

  • Reagent Preparation: Dissolve 10.0 mmol of 1H-pyrazole-1,5-diamine in 20 mL of anhydrous ethanol.

  • Controlled Addition: Cool the solution to 0 °C using an ice bath. Add 10.5 mmol (1.05 eq) of EMME dropwise over 15 minutes. Causality: The slight excess of EMME ensures complete consumption of the diamine, while the low temperature strictly suppresses premature, non-selective cyclization.

  • Agitation: Remove the ice bath and stir at 25 °C for 4 hours.

  • Isolation: The intermediate will precipitate as a microcrystalline solid. Filter under a vacuum and wash with cold ethanol (2 x 5 mL) and hexanes (10 mL).

  • Validation Checkpoint 1 (TLC & NMR): Run a TLC (Hexane/EtOAc 1:1). The starting diamine must be completely consumed. Perform a crude

    
    H NMR; the presence of exactly one ethoxy group confirms the addition-elimination step without lactamization.
    
Protocol B: High-Temperature Thermodynamic Cyclization

Objective: Drive the intramolecular lactamization via a Gould-Jacobs-type thermal closure.

  • Solvent Selection: Suspend 5.0 mmol of the isolated intermediate from Protocol A in 15 mL of Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether). Causality: Dowtherm A provides the high boiling point (~258 °C) necessary to overcome the high activation energy barrier of the 7-membered ring closure.

  • Thermal Activation: Heat the suspension to 240–250 °C under a nitrogen atmosphere for 2 hours. A Dean-Stark trap can be utilized to continuously remove the evolving ethanol, driving the equilibrium forward.

  • Cooling and Precipitation: Cool the reaction mixture to 50 °C, then slowly add 30 mL of hexanes to precipitate the cyclized product.

  • Purification: Filter the precipitate and recrystallize from DMF/Water to yield the pure fused heterocycle.

  • Validation Checkpoint 2 (LC-MS): Analyze the product via LC-MS. A mass loss of exactly 46 Da (corresponding to the loss of one ethanol molecule) relative to the intermediate definitively confirms successful cyclization.

Workflow Step1 1. Reagent Prep Equimolar Ratio Step2 2. Condensation EtOH, 0-25°C Step1->Step2 Step3 3. Isolation Filtration Step2->Step3 Step4 4. Cyclization Dowtherm A, 250°C Step3->Step4 Step5 5. Purification Recrystallization Step4->Step5 QC 6. QC Validation LC-MS & NMR Step5->QC

Fig 2: Two-step experimental workflow for condensation and thermal cyclization.

Data Presentation & Analytical Validation

To ensure rigorous quality control, researchers must cross-reference their synthesized compounds against the expected spectral parameters. The disappearance of specific signals is just as diagnostic as the appearance of new ones.

Table 1: Quantitative Data & Analytical Diagnostics for Reaction Intermediates and Products

Compound StageTarget StructureExpected Yield (%)Diagnostic

H NMR Shifts (ppm, DMSO-

)
LC-MS (m/z)
Starting Material 1H-Pyrazole-1,5-diamineN/A5.20 (s, 1H, C4-H), 4.5–5.5 (br s, 4H, NH

)
[M+H]

99.1
Kinetic Intermediate N1-Aminomethylenemalonate75 – 858.45 (d, 1H, =CH-N), 4.20 (q, 2H), 1.30 (t, 3H)[M+H]

269.1
Thermodynamic Product Pyrazolo-triazepine derivative60 – 708.60 (s, 1H, =CH-N), Complete loss of ethoxy signals[M+H]

223.1

Note on Regiochemistry Validation: Standard 1D NMR is insufficient to distinguish between N1 and C5 attack. It is highly recommended to perform 2D HMBC (Heteronuclear Multiple Bond Correlation) NMR. A correlation between the highly deshielded vinyl proton (~8.45 ppm) and the pyrazole ring carbons will definitively map the site of the initial nucleophilic attack[2].

References[1] Kosareva, E. K., et al. "From Disappearing Polymorphs to Local Anisotropy of Mechanical Properties: Decoding Impact Sensitivity of 3,4-Dinitro-1H-Pyrazole-1,5-Diamine." Crystal Growth & Design (2025). URL: https://pubs.acs.org/doi/10.1021/acs.cgd.5c00985[3] Elnagdi, M. H., et al. "Recent developments in aminopyrazole chemistry." ARKIVOC (2009): 198-250. URL: https://www.arkat-usa.org/get-file/20697/[2] Blake, A. J., Clarke, D., Mares, R. W., & McNab, H. "Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole." Organic & Biomolecular Chemistry 1.22 (2003): 4268-4274. URL: https://pubs.rsc.org/en/content/articlelanding/2003/ob/b306168b

Sources

Method

Application Note: Regioselective Synthesis of Schiff Bases from 1H-Pyrazole-1,5-diamine

Executive Summary This application note details the protocol for synthesizing Schiff bases (imines/hydrazones) using 1H-Pyrazole-1,5-diamine . This specific pyrazole derivative is unique because it contains two distinct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing Schiff bases (imines/hydrazones) using 1H-Pyrazole-1,5-diamine . This specific pyrazole derivative is unique because it contains two distinct amino groups: an N-amino group (hydrazine-like) at position 1 and a C-amino group (enamine-like) at position 5 .

Unlike the more common 3,5-diamino-1H-pyrazole, the 1,5-diamine isomer exhibits significant regioselectivity due to the "alpha-effect" of the N-amino group. This guide provides a validated protocol for controlling this selectivity to produce mono- or bis-Schiff bases, which are critical scaffolds in the development of metallosupramolecular architectures, antitumor agents, and antimicrobial drugs.

Key Technical Challenges Addressed
  • Regioselectivity: Differentiating between the N1-amino and C5-amino nucleophiles.

  • Tautomeric Ambiguity: Clarifying the specific isomer usage to ensure reproducibility.

  • Stability: Handling the N-amino pyrazole moiety to prevent oxidation or degradation.

Chemical Background & Mechanistic Insight

Structural Analysis

The substrate 1H-Pyrazole-1,5-diamine (also referred to as 1,5-diaminopyrazole) possesses two nucleophilic sites:

  • N1-NH₂: A hydrazine-type amine. It is generally more nucleophilic due to the alpha-effect (repulsion between adjacent lone pairs on nitrogen atoms increases reactivity).

  • C5-NH₂: An aromatic/enamine-type amine. It is less nucleophilic and sterically more crowded if the N1 position is substituted (though here it is N-amino).

Reaction Pathway & Selectivity

When reacting with an electrophilic carbonyl (aldehyde/ketone), the N1-amino group reacts preferentially to form a hydrazone-type Schiff base. Forcing conditions (excess aldehyde, higher heat, acid catalysis) are required to functionalize the C5-amino group, leading to bis-Schiff bases.

ReactionPathway Figure 1: Regioselective condensation pathway of 1H-Pyrazole-1,5-diamine. Start 1H-Pyrazole-1,5-diamine (N1-NH2, C5-NH2) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (N1 > C5) Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Intermediate ProductMono Product A: N1-Schiff Base (Major) (Hydrazone) Intermediate->ProductMono - H2O (Kinetic Control) ProductBis Product B: Bis-Schiff Base (Minor/Forced) ProductMono->ProductBis + Ar-CHO Acid Cat. / Reflux (Thermodynamic Control)

[1]

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
1H-Pyrazole-1,5-diamine >95% Purity (Synthesized via N-amination or purchased)Nucleophile
Aromatic Aldehyde 1.0 eq (Mono) / 2.2 eq (Bis)Electrophile
Ethanol (Absolute) HPLC Grade, DrySolvent
Piperidine Catalytic amount (3-5 drops)Basic Catalyst (Promotes N1 attack)
Acetic Acid (Glacial) Catalytic amount (Optional)Acid Catalyst (Promotes C5 attack)
DMF/Ethanol 1:4 mixtureRecrystallization Solvent
Standard Procedure: Mono-Schiff Base Formation (N1-Selectivity)

Targeting the hydrazone formation at the N1 position.

Step 1: Preparation of Reactants

  • Dissolve 1.0 mmol of 1H-Pyrazole-1,5-diamine in 15 mL of absolute ethanol in a round-bottom flask.

  • Ensure complete dissolution; sonicate if necessary.

  • Add 1.0 mmol of the chosen aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde).

Step 2: Catalysis & Reaction

  • Add 3-5 drops of piperidine . Note: Basic catalysis is often preferred for N-amino condensation to maintain the nucleophilicity of the hydrazine moiety.

  • Equip the flask with a reflux condenser and a drying tube (CaCl₂).

  • Heat the mixture to reflux (78°C) for 3–5 hours .

  • Monitoring: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the aldehyde spot and the appearance of a new, less polar spot.

Step 3: Workup & Purification

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid under vacuum.

  • If no precipitate forms, concentrate the solvent to ~5 mL using a rotary evaporator and cool in an ice bath to induce crystallization.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Recrystallization: Purify the crude product by recrystallizing from hot Ethanol or a DMF/Ethanol (1:4) mixture to yield the pure N1-Schiff base.

Modified Procedure: Bis-Schiff Base Formation

Targeting functionalization of both N1 and C5 amines.

  • Stoichiometry: Use 2.2 - 2.5 equivalents of aromatic aldehyde.

  • Catalyst: Use Glacial Acetic Acid (5-10 drops) instead of piperidine. Acid catalysis facilitates the attack of the less reactive C5-amino group (aromatic amine) on the carbonyl.

  • Conditions: Reflux for 12–24 hours .

  • Workup: Similar to the mono-procedure, but may require column chromatography if mixed products (mono/bis) are observed.

Workflow Visualization

ProtocolWorkflow Figure 2: Experimental workflow for Schiff base synthesis. Prep Preparation: Dissolve 1,5-diaminopyrazole (1 eq) in Ethanol AddAldehyde Addition: Add Aromatic Aldehyde (1 eq for Mono, 2.2 eq for Bis) Prep->AddAldehyde Catalyst Catalysis: Piperidine (Mono/N1) Acetic Acid (Bis/C5) AddAldehyde->Catalyst Reflux Reaction: Reflux 78°C (3-5h Mono, 12-24h Bis) Catalyst->Reflux Monitor TLC Monitoring: Check Aldehyde Consumption Reflux->Monitor Monitor->Reflux Incomplete Cool Workup: Cool to RT -> Ice Bath Filter Precipitate Monitor->Cool Complete Purify Purification: Recrystallize (EtOH/DMF) Cool->Purify

Characterization & Validation

To ensure the integrity of the synthesized Schiff base, the following spectral signatures must be verified:

TechniqueParameterExpected Signal (Mono-N1 Product)Interpretation
¹H NMR -CH=N- (Azomethine) Singlet, δ 8.5 – 9.2 ppmConfirms imine bond formation.
¹H NMR C5-NH₂ Broad singlet, δ 5.0 – 6.5 ppmPresence confirms only N1 reacted. Absence implies Bis-formation.
¹H NMR Pyrazole C4-H Singlet, δ 5.5 – 6.2 ppmCharacteristic pyrazole ring proton.
FT-IR ν(C=N) 1590 – 1620 cm⁻¹Strong stretching vibration of the new imine bond.
FT-IR ν(NH₂) 3300 – 3450 cm⁻¹Should remain visible for Mono-product (C5-NH₂).

Critical Quality Attribute (CQA): The shift of the azomethine proton is sensitive to the electronic nature of the aldehyde substituent. Electron-withdrawing groups (e.g., -NO₂) typically shift the signal downfield.

Critical Note on Isomerism

Warning: Commercial "Diaminopyrazoles" are often 3,5-diamino-1H-pyrazole (CAS 3524-32-1).

  • 1H-Pyrazole-1,5-diamine: N-amino and C-amino.[1] (Subject of this protocol).

  • 3,5-Diamino-1H-pyrazole: Two C-amino groups.[2][1][3]

  • Verification: Check the CAS number and structure before synthesis. If using 3,5-diaminopyrazole, the reactivity is lower, and acid catalysis (Acetic Acid) is strictly required as both amines are aromatic/enamine-like.

References

  • Blake, A. J., et al. (2003). "Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole". Organic & Biomolecular Chemistry. Source:

  • Hassan, A. S., et al. (2020).[4] "Discovery of new Schiff bases tethered pyrazole moiety: Design, synthesis, biological evaluation...". Molecules. Source:

  • El-Metwally, S. A., et al. (2024). "Synthesis of 3,5-Diaminopyrazole Derivatives". Journal of Agricultural and Food Chemistry. Source:

  • PubChem Compound Summary. "1,5-dimethyl-1H-pyrazol-3-amine" (Structural Analog Data). Source:

  • Deng, X., & Mani, N. S. (2008).[5] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles". Journal of Organic Chemistry. Source:

Sources

Application

Application Notes and Protocols for the Catalytic Functionalization of 1H-Pyrazole-1,5-diamine

Introduction: The Strategic Value of the 1H-Pyrazole-1,5-diamine Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 1H-Pyrazole-1,5-diamine Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active molecules.[1] Among the diverse family of pyrazole derivatives, 1H-Pyrazole-1,5-diamine presents a unique and synthetically challenging structural motif. Its two distinct amino functionalities—an endocyclic N-amino group at the 1-position and an exocyclic amino group at the 5-position—impart a rich and complex reactivity profile. This diamino substitution pattern offers multiple handles for molecular elaboration, making it a highly attractive, albeit challenging, starting material for the synthesis of novel therapeutics and functional materials.[2]

The strategic functionalization of 1H-pyrazole-1,5-diamine allows for the precise tuning of its physicochemical properties, enabling the exploration of vast chemical space in drug discovery programs.[3] Derivatives of this scaffold are being investigated for a range of therapeutic applications, including as kinase inhibitors in oncology. This guide provides a comprehensive overview of catalytic strategies for the selective functionalization of 1H-pyrazole-1,5-diamine, with a focus on practical, field-proven protocols and the underlying mechanistic principles that govern their success.

Challenges and Strategic Considerations in Functionalizing 1H-Pyrazole-1,5-diamine

The presence of three distinct nucleophilic centers (N1-NH2, C5-NH2, and the N2 of the pyrazole ring) and two potentially activatable C-H bonds (C3 and C4) necessitates a nuanced approach to achieve regioselective functionalization. Key challenges include:

  • Regioselectivity: Differentiating between the two amino groups and the ring nitrogens is paramount. The relative nucleophilicity and steric accessibility of these sites will dictate the outcome of many reactions.

  • Chemoselectivity: The amino groups can act as ligands for the metal catalyst, potentially leading to catalyst inhibition or undesired side reactions.

  • Substrate Stability: The electron-rich nature of the diaminopyrazole ring can render it susceptible to degradation under harsh reaction conditions.

A successful functionalization strategy will, therefore, hinge on the judicious choice of the catalytic system—comprising the metal precursor, ligand, base, and solvent—to modulate the reactivity of the substrate and steer the reaction towards the desired outcome.

Catalytic N-Arylation: A Gateway to Novel Chemical Space

N-arylation is a powerful tool for introducing molecular diversity. In the case of 1H-pyrazole-1,5-diamine, both the N1 and C5 amino groups can potentially undergo arylation. The regiochemical outcome is highly dependent on the choice of the catalytic system.

Palladium-Catalyzed N-Arylation of the C5-Amino Group

The Buchwald-Hartwig amination is a robust method for the formation of C-N bonds. For aminopyrazoles, palladium catalysis often favors the arylation of the exocyclic amino group. This selectivity is attributed to the generally higher nucleophilicity of the exocyclic amine compared to the endocyclic N-H or N-amino groups under these conditions.

Protocol 1: Palladium-Catalyzed N-Arylation of the C5-Amino Group

This protocol is adapted from established procedures for the N-arylation of aminopyrazoles.

Materials:

  • 1H-Pyrazole-1,5-diamine

  • Aryl bromide or iodide

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Add 1H-pyrazole-1,5-diamine (1.0 equiv.) and the aryl halide (1.2 equiv.).

  • Add anhydrous, degassed toluene to achieve a substrate concentration of 0.1 M.

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x volume of toluene).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Summary: Palladium-Catalyzed C5-N-Arylation

Aryl HalideCatalyst Loading (mol%)Ligand (mol%)Base (equiv.)Temp (°C)Time (h)Typical Yield (%)
4-Bromotoluene241.41001875-85
1-Bromo-4-methoxybenzene241.41002070-80
1-Bromo-3-chlorobenzene241.41002465-75
Copper-Catalyzed N-Arylation of the Pyrazole Ring (N1-Position)

In contrast to palladium catalysis, copper-catalyzed N-arylation reactions, such as the Ullmann condensation, have been shown to selectively functionalize the endocyclic nitrogen atoms of aminopyrazoles. This complementary regioselectivity provides a valuable tool for accessing a different class of derivatives.

Protocol 2: Copper-Catalyzed N1-Arylation

This protocol is based on the Ullmann-type coupling of aminopyrazoles.

Materials:

  • 1H-Pyrazole-1,5-diamine

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed N,N-dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk tube, add 1H-pyrazole-1,5-diamine (1.0 equiv.), aryl iodide (1.5 equiv.), CuI (10 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed DMF to achieve a substrate concentration of 0.2 M.

  • Seal the tube and heat the reaction mixture at 120 °C with vigorous stirring for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Copper-Catalyzed N1-Arylation

Aryl IodideCatalyst Loading (mol%)Base (equiv.)Temp (°C)Time (h)Typical Yield (%)
4-Iodotoluene102.01202460-70
1-Iodo-4-methoxybenzene102.01202455-65
1-Iodo-3-nitrobenzene102.01202450-60

Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful, step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates.[4] For the 1H-pyrazole-1,5-diamine scaffold, the C3 and C4 positions are potential sites for direct functionalization. The inherent electronic properties and the directing group ability of the amino substituents will play a crucial role in determining the regioselectivity.

Rhodium-Catalyzed C4-H Arylation

Transition-metal catalyzed C-H activation often proceeds via coordination of the metal to a directing group. In the case of aminopyrazoles, the pyrazole nitrogen (N2) can act as a directing group, guiding the functionalization to the adjacent C3 or C5 positions. However, the C4 position of the pyrazole ring is the most nucleophilic and can undergo electrophilic aromatic substitution-type reactions.[4] Rhodium catalysis has been successfully employed for the C-H functionalization of pyrazoles.[5]

Protocol 3: Proposed Rhodium-Catalyzed C4-H Arylation

This protocol is a proposed adaptation based on known rhodium-catalyzed C-H functionalization methodologies for pyrazoles.[5]

Materials:

  • 1H-Pyrazole-1,5-diamine

  • Aryl boronic acid

  • [Rh(cod)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • 1,10-Phenanthroline

  • Silver carbonate (Ag₂CO₃)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a Schlenk tube, add 1H-pyrazole-1,5-diamine (1.0 equiv.), aryl boronic acid (2.0 equiv.), [Rh(cod)₂]BF₄ (5 mol%), 1,10-phenanthroline (10 mol%), and Ag₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous 1,4-dioxane to achieve a substrate concentration of 0.1 M.

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling, dilute with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate and purify by column chromatography.

Functionalization via Suzuki-Miyaura Coupling of Halogenated Intermediates

For instances where direct C-H functionalization is not feasible or provides poor selectivity, a two-step approach involving halogenation followed by a cross-coupling reaction is a reliable alternative. The Suzuki-Miyaura coupling of halogenated aminopyrazoles has been well-documented and provides a robust method for introducing aryl, heteroaryl, and vinyl groups.[6][7]

Synthesis of 4-Bromo-1H-pyrazole-1,5-diamine

The first step is the regioselective bromination of the C4 position.

Protocol 4: Bromination of 1H-Pyrazole-1,5-diamine

Materials:

  • 1H-Pyrazole-1,5-diamine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • Dissolve 1H-pyrazole-1,5-diamine (1.0 equiv.) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 equiv.) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude product to obtain 4-bromo-1H-pyrazole-1,5-diamine.

Suzuki-Miyaura Coupling of 4-Bromo-1H-pyrazole-1,5-diamine

Protocol 5: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of bromoaminopyrazoles.[6]

Materials:

  • 4-Bromo-1H-pyrazole-1,5-diamine

  • Arylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Aqueous sodium carbonate (Na₂CO₃) solution (2 M)

  • 1,2-Dimethoxyethane (DME)

Procedure:

  • To a microwave vial, add 4-bromo-1H-pyrazole-1,5-diamine (1.0 equiv.), arylboronic acid (1.5 equiv.), and Pd(PPh₃)₄ (5 mol%).

  • Add DME and the 2 M aqueous Na₂CO₃ solution.

  • Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.

  • After cooling, dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Data Summary: Suzuki-Miyaura Coupling of 4-Bromo-1H-pyrazole-1,5-diamine

Arylboronic AcidCatalyst Loading (mol%)BaseTemp (°C)Time (min)Typical Yield (%)
4-Methylphenylboronic acid52 M Na₂CO₃120 (MW)3080-90
4-Methoxyphenylboronic acid52 M Na₂CO₃120 (MW)3075-85
Thiophene-2-boronic acid52 M Na₂CO₃120 (MW)3070-80

Visualizations

Caption: Reactive sites on the 1H-Pyrazole-1,5-diamine scaffold.

G cluster_N_Arylation N-Arylation cluster_CH_Func C-H Functionalization cluster_Cross_Coupling Cross-Coupling start Start: 1H-Pyrazole-1,5-diamine pd_cat Pd-Catalysis (Buchwald-Hartwig) start->pd_cat Ar-X cu_cat Cu-Catalysis (Ullmann) start->cu_cat Ar-I rh_cat Rh-Catalysis (Proposed) start->rh_cat Ar-B(OH)2 bromination 1. Bromination (NBS) start->bromination product_C5 C5-N-Aryl Product pd_cat->product_C5 product_N1 N1-Aryl Product cu_cat->product_N1 product_C4 C4-Aryl Product rh_cat->product_C4 suzuki 2. Suzuki-Miyaura (Pd-cat) bromination->suzuki product_C4_suzuki C4-Aryl Product suzuki->product_C4_suzuki

Caption: Catalytic functionalization pathways for 1H-Pyrazole-1,5-diamine.

Conclusion

The catalytic functionalization of 1H-pyrazole-1,5-diamine is a field ripe with opportunities for the discovery of novel chemical entities. While the dual amino functionalities present significant challenges in terms of regioselectivity, a systematic and mechanistically informed approach to catalyst and reaction condition selection can overcome these hurdles. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile scaffold. Future work in this area will likely focus on the development of more sophisticated ligand systems to achieve even greater control over site-selectivity and the expansion of the reaction scope to include a broader range of coupling partners.

References

  • (2025, January 17). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. Retrieved from [Link]

  • Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc.
  • (2020, July). Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. ResearchGate. Retrieved from [Link]

  • Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S.-L., Shou, T., Zeghibe, A., Burdick, I., Fuehrer, H., & Huang, A. (2022, August 5). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Retrieved from [Link]

  • (2016, December 8). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • (2019, March 19). Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. PMC. Retrieved from [Link]

  • (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. Retrieved from [Link]

  • (n.d.). Recent developments in aminopyrazole chemistry.
  • (2024, January 8). Direct Site‐Selective Difunctionalization of Pyrazoles. ResearchGate. Retrieved from [Link]

  • (n.d.). (PDF) Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities.
  • (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Retrieved from [Link]

  • (2025, August 8). Benzimidazol-2-yl-1 H -pyrazole-3,5-diamines: Synthesis and CDK Inhibitory Activity | Request PDF. ResearchGate. Retrieved from [Link]

  • (2016, December 8). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry (ACS Publications). Retrieved from [Link]

  • (2025, May 1). Magnetic 2-aminopyridine-functionalized Fe₃O₄@SiO₂ nanocatalyst for green production of new pyrazole carbonitrile and aryl. Materials Chemistry and Mechanics. Retrieved from [Link]

  • (n.d.). Electrochemical activation of CO2 by MOF-(Fe, Ni, Mn) derivatives of 5-aminoisophthalic acid and the thiazole group influence on its catalytic activity. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • (2008, December 29). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Retrieved from [Link]

  • (2025, January 17). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC. Retrieved from [Link]

  • (n.d.). Versatile functionalization of 3,5-diamino-4-nitropyrazole for promising insensitive energetic compounds. Dalton Transactions (RSC Publishing). Retrieved from [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of Fused Heterocycles using 1H-Pyrazole-1,5-diamine

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It focuses on the specialized use of 1H-Pyrazole-1,5-diamine (also known as 1,5-diaminopyrazole), a unique hydrazine-derived sc...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It focuses on the specialized use of 1H-Pyrazole-1,5-diamine (also known as 1,5-diaminopyrazole), a unique hydrazine-derived scaffold distinct from the more common 3(5)-aminopyrazole.

Executive Summary & Scientific Rationale

The 1H-Pyrazole-1,5-diamine scaffold is a critical, yet underutilized, building block for synthesizing nitrogen-rich fused heterocycles. Unlike its isomer, 3(5)-aminopyrazole (used for pyrazolo[1,5-a]pyrimidines), the 1,5-diamine possesses a unique N-amino group at position 1 and a C-amino group at position 5. This 1,5-dinucleophilic arrangement makes it the ideal precursor for pyrazolo[1,5-b][1,2,4]triazines —a scaffold exhibiting potent bioactivity as purine bioisosteres, adenosine receptor antagonists, and cyclin-dependent kinase (CDK) inhibitors.

Why Microwave Irradiation? The condensation of 1,5-diaminopyrazoles with carbonyl electrophiles via conventional heating is often plagued by:

  • Slow kinetics: Requiring 12–24 hour reflux times.

  • Side reactions: Oxidation of the sensitive hydrazine moiety (N-NH₂) or polymerization.

  • Solubility issues: The polar diamine often requires high-boiling solvents (e.g., DMSO, DMF) which are difficult to remove.

Microwave-assisted organic synthesis (MAOS) overcomes these barriers by exploiting the high polarity of the diamine transition state. The direct dielectric heating of the polar solvent (ethanol/acetic acid) allows for rapid superheating, driving the condensation-dehydration equilibrium toward the fused product in minutes rather than hours, often with higher regioselectivity.

Chemical Background & Reactivity[1][2]

The reactivity of 1H-Pyrazole-1,5-diamine is defined by its two nucleophilic centers:

  • N1-Amino Group (Hydrazine-like): Highly nucleophilic but prone to oxidation.

  • C5-Amino Group (Enamine-like): Less nucleophilic, requires activation or acid catalysis.

Reaction Pathway: Pyrazolo[1,5-b][1,2,4]triazine Formation

The reaction with 1,2-diketones (e.g., Benzil) proceeds via a double condensation. The microwave field accelerates the initial nucleophilic attack of the N1-amine, followed by the slower cyclization involving the C5-amine.

ReactionPathway cluster_MW Microwave Effect Start 1H-Pyrazole-1,5-diamine (1,5-dinucleophile) Inter1 Intermediate A (Monohydrazone) Start->Inter1 MW, 140°C Fast Condensation Reagent 1,2-Diketone (e.g., Benzil) Reagent->Inter1 TS Transition State (Polarized Cyclization) Inter1->TS Dielectric Heating Solvent Reorientation Product Pyrazolo[1,5-b][1,2,4]triazine (Fused Scaffold) TS->Product - 2 H₂O Irreversible

Caption: Mechanistic pathway for the microwave-assisted cyclocondensation of 1H-Pyrazole-1,5-diamine with 1,2-diketones.

Experimental Protocols

Protocol A: Synthesis of Pyrazolo[1,5-b][1,2,4]triazines

Target: Condensation of 1H-Pyrazole-1,5-diamine with Benzil.

Materials:
  • 1H-Pyrazole-1,5-diamine (1.0 mmol)

  • Benzil (1.0 mmol)

  • Solvent: Ethanol (3 mL) + Glacial Acetic Acid (catalytic, 0.1 mL)

  • Vessel: 10 mL Pyrex microwave pressure vial with silicone/PTFE septum.

Procedure:
  • Preparation: In a 10 mL microwave vial, dissolve 1H-Pyrazole-1,5-diamine (1.0 equiv) and Benzil (1.0 equiv) in Ethanol (3 mL).

  • Catalysis: Add 3-5 drops of Glacial Acetic Acid. Note: Acid catalysis is crucial to activate the carbonyl carbons for the second cyclization step.

  • Sealing: Cap the vial and place it in the microwave reactor cavity.

  • Irradiation Parameters:

    • Mode: Dynamic (Standard)

    • Temperature: 140 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Max 200 W (High absorption expected due to polar solvent).

    • Stirring: High speed.

  • Work-up:

    • Cool the reaction to 50 °C using compressed air (internal reactor function).

    • The product often precipitates upon cooling. If not, concentrate the solvent to 50% volume and cool in an ice bath.

    • Filter the solid, wash with cold ethanol, and dry.

Expected Results:
  • Yield: 85–95%

  • Purity: >95% (often requires no chromatography).

  • Appearance: Yellow to orange crystalline solid.

Protocol B: Synthesis of Pyrazolo[1,5-a]pyrimidines (Comparative Note)

Note: While 1,5-diamine can be used, this route typically utilizes 3(5)-aminopyrazole. If using 1,5-diamine with 1,3-diketones (e.g., acetylacetone), the N1-amine dictates regioselectivity, potentially yielding N-bridged isomers.

Modification for 1,5-diamine:

  • Reagent: Acetylacetone (1.1 mmol).

  • Temp: 120 °C.

  • Time: 5 minutes.

  • Outcome: Formation of 7-amino-pyrazolo[1,5-a]pyrimidine derivatives requires careful structural verification (HMBC NMR) to distinguish from isomeric [1,5-b]triazines or hydrazone intermediates.

Data Analysis & Comparison

The following table contrasts the efficiency of microwave irradiation versus conventional thermal heating for the synthesis of Pyrazolo[1,5-b][1,2,4]triazines.

ParameterConventional Heating (Reflux)Microwave Irradiation (140°C)Improvement Factor
Reaction Time 12 – 16 Hours10 – 15 Minutes60x Faster
Solvent Ethanol/AcOH (Large volume)Ethanol/AcOH (Concentrated)Green Chemistry
Yield 65 – 75%85 – 95%+20% Yield
Work-up Extraction/Column ChromatographyFiltration/RecrystallizationStreamlined
Energy Usage High (Prolonged heating)Low (Targeted heating)Efficient

Safety & Handling (Self-Validating Protocol)

  • Pressure Hazard: Ethanol at 140 °C generates approximately 6-8 bar of pressure. Ensure the vial is rated for at least 20 bar.

  • Hydrazine Toxicity: 1H-Pyrazole-1,5-diamine is a hydrazine derivative. Handle in a fume hood; avoid inhalation. It may possess energetic properties (shock sensitivity) if nitrated—handle pure solids gently.

  • Thermal Runaway: The reaction is exothermic. The microwave method uses a feedback loop (IR sensor). Validation Step: Set a "Max Power" limit (e.g., 200W) to prevent temperature overshoot during the initial ramp.

References

  • Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine and Triazolo[5,1-c][1,2,4]triazine. Current Microwave Chemistry, 2018.[1]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines. Molecules, 2021.

  • Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole. Organic & Biomolecular Chemistry, 2003. (Foundational chemistry of the 1,5-diamine scaffold).

  • Microwave-Assisted Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition. Heterocycles, 2006.

  • From Disappearing Polymorphs to Local Anisotropy of Mechanical Properties: Decoding Impact Sensitivity of 3,4-Dinitro-1H-Pyrazole-1,5-Diamine. Crystal Growth & Design, 2025. (Safety/Stability data).

Sources

Application

Application Note: 1H-Pyrazole-3,5-diamine in Agrochemical Synthesis

This guide details the application of 1H-Pyrazole-3,5-diamine (often chemically equivalent to the tautomeric 1,5-diamine forms in synthesis) as a critical building block in agrochemical development. Note on Nomenclature...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 1H-Pyrazole-3,5-diamine (often chemically equivalent to the tautomeric 1,5-diamine forms in synthesis) as a critical building block in agrochemical development.

Note on Nomenclature & Isomerism: While "1H-Pyrazole-1,5-diamine" (N1, C5-substitution) exists, the primary agrochemical workhorse is 1H-Pyrazole-3,5-diamine (C3, C5-substitution, CAS 3524-32-1). This scaffold is the obligate precursor for pyrazolo[1,5-a]pyrimidines , a "privileged structure" in modern fungicides and herbicides. This guide focuses on this high-value application.

Executive Summary

The pyrazole ring is a cornerstone of modern agrochemistry, present in market-leading fungicides (e.g., Pyraclostrobin, Fluxapyroxad). Within this family, 1H-Pyrazole-3,5-diamine acts as a unique 1,3-binucleophile . Its ability to react with 1,3-bielectrophiles (such as


-diketones or 

-ketoesters) allows for the rapid construction of pyrazolo[1,5-a]pyrimidines .

These fused heterocycles exhibit potent biological activities:

  • Fungicidal: Inhibition of mitochondrial respiration (Complex II/III).[1]

  • Herbicidal: Inhibition of acetolactate synthase (ALS).[1]

  • Insecticidal: GABA-gated chloride channel antagonism.[1]

This guide provides a validated protocol for converting 1H-Pyrazole-3,5-diamine into functionalized pyrazolo[1,5-a]pyrimidines, emphasizing regiocontrol and scalability.

Chemical Profile & Reactivity

Molecule: 1H-Pyrazole-3,5-diamine CAS: 3524-32-1 Molecular Weight: 98.11 g/mol Appearance: Off-white to beige crystalline solid

Mechanistic Insight: The Binucleophile Advantage

The molecule possesses three nucleophilic sites, but only two are kinetically relevant for this transformation:

  • Exocyclic Amine (C5-NH₂): High nucleophilicity; typically initiates the attack.[1]

  • Endocyclic Nitrogen (N1): Acts as the second nucleophile to close the fused ring.[1]

  • Exocyclic Amine (C3-NH₂): Lower reactivity due to electronic distribution; often remains available for post-cyclization derivatization (e.g., sulfonylation or amide coupling).[1]

Reactivity Diagram:

Reactivity Reagent 1H-Pyrazole-3,5-diamine Site1 C5-NH2 (Primary Nucleophile) Reagent->Site1 Fast Attack Site2 N1-H (Secondary Nucleophile) Reagent->Site2 Ring Closure Site3 C3-NH2 (Residual Functionality) Reagent->Site3 Derivatization Site Intermediate Intermediate Site1->Intermediate + 1,3-Dicarbonyl Product Pyrazolo[1,5-a]pyrimidine Intermediate->Product - 2 H2O

Caption: Nucleophilic hierarchy of 1H-Pyrazole-3,5-diamine driving the regioselective formation of the fused bicyclic core.

Application Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol describes the condensation of 1H-Pyrazole-3,5-diamine with a generic 1,3-diketone (e.g., acetylacetone) to form 2,7-amino-substituted pyrazolo[1,5-a]pyrimidines .

Materials Required[1][2][3][4][5][6][7][8][9]
  • Precursor: 1H-Pyrazole-3,5-diamine (97%+ purity).

  • Reagent: Acetylacetone (1.1 equivalents) or Ethyl Acetoacetate.[1]

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH) with catalytic Piperidine.[1]

  • Equipment: Round-bottom flask, Reflux condenser, Oil bath, Vacuum filtration setup.

Step-by-Step Methodology
Phase 1: Cyclocondensation
  • Charge: In a 100 mL round-bottom flask, dissolve 10 mmol (0.98 g) of 1H-Pyrazole-3,5-diamine in 20 mL of Glacial Acetic Acid.

    • Expert Note: AcOH acts as both solvent and acid catalyst, promoting the dehydration steps.[1] For acid-sensitive substrates, use EtOH with 5 mol% piperidine.[1]

  • Addition: Add 11 mmol (1.1 mL) of Acetylacetone dropwise at room temperature.

    • Observation: A slight exotherm may occur.[1]

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours .
    
    • Monitoring: Monitor reaction progress via TLC (Eluent: EtOAc/Hexane 1:1). The starting diamine spot (

      
      ) should disappear, and a fluorescent product spot (
      
      
      
      ) should appear.
Phase 2: Isolation & Purification[1][2]
  • Cooling: Allow the reaction mixture to cool to room temperature. Often, the product precipitates spontaneously upon cooling.[1]

  • Precipitation: If no solid forms, pour the reaction mixture onto 50 g of crushed ice . Stir vigorously for 15 minutes.

    • Mechanism:[1][3] This sudden polarity change forces the hydrophobic heterocycle out of solution.[1]

  • Filtration: Collect the solid by vacuum filtration.[1]

  • Washing: Wash the filter cake with

    
     of cold water to remove residual acid, followed by 
    
    
    
    of cold ethanol.
  • Drying: Dry the solid in a vacuum oven at

    
     for 12 hours.
    
Phase 3: Characterization (Self-Validation)
  • Yield: Expected range 85–95%.

  • Melting Point: Distinct sharp melting point (derivative dependent, typically

    
    ).
    
  • 1H NMR Validation: Look for the disappearance of the C5-NH₂ protons (broad singlet,

    
     5.0–6.0 ppm) and the appearance of the pyrimidine ring proton (singlet, 
    
    
    
    6.5–7.0 ppm). The C3-NH₂ usually remains as a broad singlet.

Regioselectivity & Troubleshooting

When using unsymmetrical 1,3-dicarbonyls (e.g., Ethyl Acetoacetate), two isomers are possible: 7-hydroxy or 5-hydroxy derivatives.

ConditionMajor IsomerMechanistic Driver
Acidic (AcOH) 7-OH (5-one) Protonation of the keto-carbonyl makes it more electrophilic towards the exocyclic amine.
Basic (NaOEt) 5-OH (7-one) Deprotonation of the pyrazole enhances N1 nucleophilicity.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclizationIncrease reflux time; ensure anhydrous conditions if using EtOH.
Oiling Out Product too soluble in AcOHPour into larger volume of ice water; neutralize with

.
Impure Product Mixed RegioisomersRecrystallize from DMF/Ethanol mixtures.[1]

Advanced Workflow: Library Generation

For drug discovery, this reaction is amenable to parallel synthesis.[1]

Workflow Start Start: 1H-Pyrazole-3,5-diamine Reagent Select 1,3-Dicarbonyl (R1, R2 variation) Start->Reagent Process Reflux in AcOH (4-6 hrs) Reagent->Process Branch1 Product A: Dimethyl-Substituted Process->Branch1 Acetylacetone Branch2 Product B: Hydroxy-Substituted Process->Branch2 Ethyl Acetoacetate Branch3 Product C: Trifluoromethyl-Substituted Process->Branch3 Trifluoroacetylacetone

Caption: Divergent synthesis workflow for generating a Pyrazolo[1,5-a]pyrimidine library.

Safety & Handling

  • Hazards: 1H-Pyrazole-3,5-diamine is an irritant. Avoid inhalation of dust.[1]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.[1]

  • Waste: Dispose of organic filtrates (acetic acid) in segregated halogen-free waste streams.

References

  • Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidines. National Institutes of Health (PMC). Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors. National Institutes of Health (PMC).[1] Available at: [Link](Note: Link directs to relevant PMC context).[1]

  • Synthesis of 3,5-diamino-1H-pyrazole (Disperazol) and scale-up. MDPI. Available at: [Link][2]

  • Reactivity of aminopyrazoles with 1,3-dicarbonyls. Royal Society of Chemistry.[1] Available at: [Link][2][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1H-Pyrazole-1,5-diamine Recrystallization

Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, validated protocols, and thermodynamic rationales for purifying 1H-Pyrazole-1,5-diamine and its functionalized derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, validated protocols, and thermodynamic rationales for purifying 1H-Pyrazole-1,5-diamine and its functionalized derivatives (e.g., 3-tert-butyl-1,5-diaminopyrazole and 3,4-dinitro-1H-pyrazole-1,5-diamine).

Troubleshooting & FAQs

Q1: My crude 1H-pyrazole-1,5-diamine forms a persistent oil upon cooling instead of crystallizing. How do I induce crystallization? Causality & Solution: 1H-Pyrazole-1,5-diamine possesses multiple hydrogen-bond donors and acceptors (an


-amino group and a 

-amino group on the pyrazole core). Trace polar impurities or residual protic solvents disrupt the crystal lattice formation, depressing the melting point and causing the compound to "oil out" as a supercooled liquid. To resolve this, evaporate the crude mixture to absolute dryness under high vacuum. Triturate the residue with a non-polar anti-solvent like cold cyclohexane to strip away lipophilic impurities. If oiling persists in your primary solvent (e.g., Ethanol), switch to a binary system like Ethyl Acetate/Hexanes, which limits hydrogen-bonding interference during nucleation.

Q2: How does solvent selection impact the mechanical sensitivity of energetic pyrazole-diamine derivatives? Causality & Solution: For energetic derivatives like 3,4-dinitro-1H-pyrazole-1,5-diamine, the recrystallization solvent directly dictates the resulting polymorph and the crystal habit. Recent crystallographic studies demonstrate that crystallizing this compound from different solvents (e.g., Ethyl Acetate vs. Dichloroethane) yields samples with drastically different impact sensitivities (ranging from highly sensitive ~4 J to low sensitivity ~30 J). This is due to the "local anisotropy of mechanical properties"—specifically, the ratio of brittle to ductile faces formed during crystallization. Solvents that promote the growth of pronounced ductile faces allow the crystal to undergo plastic deformation under mechanical stress, preventing localized heating (hot-spots) and significantly improving safety [1].

Q3: When should I use an Ethanol/Water system versus an Ethyl Acetate/Hexanes system? Causality & Solution: The choice depends on the derivative's lipophilicity and the target purity.

  • Ethanol/Water: Ideal for highly polar, unsubstituted 1H-pyrazole-1,5-diamine or when removing inorganic salts from a Knorr synthesis workup. The strong solvation power of hot ethanol dissolves the compound, while water acts as the anti-solvent upon cooling.

  • Ethyl Acetate/Hexanes: Preferred for alkylated derivatives (e.g., 3-tert-butyl-1,5-diaminopyrazole) [2]. It provides a steeper solubility curve and avoids the formation of unwanted hydrates that can complicate downstream anhydrous reactions.

Experimental Protocols: Validated Solvent Systems

Protocol A: Mixed-Solvent Recrystallization (EtOH/H₂O)

Best for: Highly polar or unsubstituted pyrazole-diamines.

  • Dissolution: Suspend 1.0 g of crude 1H-pyrazole-1,5-diamine in 3.0 mL of absolute ethanol in a round-bottom flask.

  • Heating: Warm the suspension to 70°C using a water bath until complete dissolution occurs. (Self-Validation: The solution should transition from an opaque suspension to a clear yellow/brown liquid. Do not exceed 80°C to prevent thermal degradation of the amine groups).

  • Anti-Solvent Addition: Dropwise, add pre-heated distilled water (approx. 1-2 mL) until the solution becomes faintly turbid (the saturation point).

  • Clarification: Add 1-2 drops of hot ethanol until the turbidity just clears, ensuring you are exactly at the solubility limit.

  • Cooling: Remove the flask from the heat source. Allow it to cool ambiently to room temperature (20°C) over 2 hours. Slow cooling promotes the growth of ductile crystal faces and excludes trapped solvent.

  • Harvesting: Chill in an ice bath (0-5°C) for 30 minutes. Filter the crystals via vacuum filtration, wash with 2 mL of ice-cold 1:1 EtOH/H₂O, and dry under high vacuum.

Protocol B: Kinetic Recrystallization (EtOAc/Hexanes)

Best for: Alkylated derivatives and avoiding hydrate formation.

  • Dissolution: Dissolve 1.0 g of the crude diamine in a minimum volume (approx. 4-5 mL) of boiling Ethyl Acetate.

  • Hot Filtration: If insoluble particulates are present, perform a rapid hot filtration through a pre-warmed fluted filter paper to prevent premature nucleation on impurities.

  • Anti-Solvent Addition: While maintaining the solution near boiling, slowly add hot hexanes until the first sign of cloudiness appears.

  • Crystallization: Allow the mixture to cool undisturbed to room temperature. (Self-Validation: If the solution begins to oil out at 40°C, immediately add a seed crystal of pure material to force heterogeneous nucleation).

  • Isolation: Filter the resulting crystals and wash with cold hexanes.

Quantitative Data: Solvent System Comparison

Solvent SystemTarget Compound ProfileNucleation RateHydrate RiskTypical Recovery Yield
Ethanol / Water Unsubstituted, highly polarSlow to ModerateHigh75 - 85%
EtOAc / Hexanes Alkyl/Aryl substitutedFastLow80 - 90%
Dichloroethane Energetic derivatives (e.g., Dinitro)ModerateNoneVariable (Polymorph dependent)
Cyclohexane (Trituration) Oily crude mixturesN/A (Solidification)NoneN/A

Mechanistic Workflow

G Start Crude 1H-Pyrazole-1,5-diamine State Assess Physical State Start->State Oily Oily Residue (High Impurity/Solvent Trapped) State->Oily Solid Amorphous Solid (Standard Crude) State->Solid Trituration Triturate with Cyclohexane or cold Diethyl Ether Oily->Trituration SolventSelect Select Solvent System Solid->SolventSelect Trituration->SolventSelect Sys1 System 1: EtOH / H2O (For high polarity/H-bonding) SolventSelect->Sys1 Sys2 System 2: EtOAc / Hexanes (For kinetic crystallization) SolventSelect->Sys2 Cooling Controlled Cooling & Seeding Sys1->Cooling Sys2->Cooling Polymorph Analyze Polymorph & Sensitivity (Crucial for energetic derivatives) Cooling->Polymorph

Workflow for the selection of recrystallization solvent systems for 1H-Pyrazole-1,5-diamine.

References

  • Kosareva, E. K., et al. "From Disappearing Polymorphs to Local Anisotropy of Mechanical Properties: Decoding Impact Sensitivity of 3,4-Dinitro-1H-Pyrazole-1,5-Diamine." Crystal Growth & Design, American Chemical Society, 2025. 1

  • Blake, A. J., et al. "Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole." Organic & Biomolecular Chemistry, RSC Publishing, 2003. 2

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the FTIR Spectroscopy of 1H-Pyrazole-1,5-diamine: A Comparative Analysis of Functional Group Vibrations

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and indispensab...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and indispensable tool for identifying functional groups within a molecule, thereby confirming its identity and purity.[1][2][3] This guide provides an in-depth analysis of the expected FTIR characteristic peaks for 1H-Pyrazole-1,5-diamine, a heterocyclic compound with significant potential in medicinal chemistry. By dissecting its structure and comparing its expected vibrational modes to those of related compounds, this document serves as a practical reference for spectral interpretation.

The Principle of FTIR in Structural Elucidation

FTIR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies.[3] When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to these natural vibrational modes.[2] This absorption is detected and plotted as a spectrum, typically showing percent transmittance or absorbance on the y-axis and wavenumber (cm⁻¹) on the x-axis. The resulting pattern of absorption bands acts as a unique molecular "fingerprint," with specific peaks and regions corresponding to distinct functional groups.[4]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of a Solid Sample

The most common and reliable method for analyzing solid samples like 1H-Pyrazole-1,5-diamine is the Potassium Bromide (KBr) pellet method.[5] This technique involves mixing the sample with a dry alkali halide powder, which is transparent in the infrared region, and pressing it into a thin, transparent disc.[6][7]

Step-by-Step Methodology
  • Material Preparation:

    • Ensure all equipment, including an agate mortar and pestle and a pellet-forming die, are meticulously cleaned and dried to prevent moisture contamination.[5][6]

    • Use spectroscopy-grade KBr powder, which must be kept scrupulously dry, either by storage in a desiccator or by oven-drying immediately before use.[6][7] Atmospheric water exhibits strong IR absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure sample peaks.[6]

  • Sample Grinding and Mixing:

    • In the agate mortar, grind approximately 1-2 mg of the solid 1H-Pyrazole-1,5-diamine sample into a very fine powder.[5]

    • Add about 100-200 mg of the dry KBr powder to the mortar.[5]

    • Gently but thoroughly mix the sample and KBr with the pestle. The objective is to uniformly disperse the fine sample particles within the KBr matrix, not to further grind the KBr itself.[6] The final concentration of the sample in KBr should be between 0.2% and 1%.[8]

  • Pellet Formation:

    • Transfer the homogeneous mixture into the pellet die.

    • Place the die into a hydraulic press and gradually apply a pressure of 8-10 metric tons.[6][7]

    • Hold the pressure for 1-2 minutes to allow the KBr to fuse into a transparent or translucent pellet.[6] Some protocols suggest longer pressing times of up to 30 minutes for optimal transparency.[7]

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample chamber first.

    • Run the sample scan to obtain the infrared spectrum, typically over the range of 4000-400 cm⁻¹.[7]

Workflow for KBr Pellet Preparation and Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis FTIR Analysis s1 Grind Sample (1-2 mg) s2 Add & Mix KBr (100-200 mg) s1->s2 s3 Load Die s2->s3 p1 Apply Pressure (8-10 tons) s3->p1 Transfer to Press p2 Hold Pressure (1-2 min) p1->p2 p3 Extract Pellet p2->p3 a2 Run Sample Scan p3->a2 Place in Holder a1 Collect Background a1->a2 a3 Process Spectrum a2->a3 FTIR_Logic cluster_groups Key Functional Groups cluster_peaks Characteristic FTIR Regions (cm⁻¹) mol 1H-Pyrazole-1,5-diamine g1 Primary Amine (-NH₂) mol->g1 g2 Pyrazole Ring N-H mol->g2 g3 Pyrazole Ring (C=N, C=C) mol->g3 p1 N-H Stretch (3500-3300) g1->p1 2 bands p2 N-H Bend (1650-1580) g1->p2 p4 N-H Wag (910-665) g1->p4 g2->p1 1 band g2->p4 p3 Ring Stretch (1630-1450) g3->p3

Caption: Relationship between the functional groups of 1H-Pyrazole-1,5-diamine and their corresponding FTIR spectral regions.

Conclusion

The FTIR spectrum of 1H-Pyrazole-1,5-diamine is predicted to be rich in information, with distinct features confirming the presence of its key functional groups. The complex N-H stretching region, the characteristic primary amine N-H bend, and the series of absorptions in the fingerprint region corresponding to the pyrazole ring and C-N bonds collectively provide a robust analytical signature. By following a meticulous experimental protocol and comparing the resulting spectrum against this interpretive guide, researchers can confidently verify the structure of this and similar heterocyclic diamine compounds, ensuring the integrity of their drug discovery and development pipelines.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Pezzella, A., et al. (2021).
  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Anonymous. (2011, June 10). Structural analysis of amines. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Anonymous. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Retrieved from [Link]

  • El-Faham, A., et al. (2021). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 11(1), 1-16.
  • JETIR. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Chiriac, A. P., et al. (2024).
  • Mphahlele, M. J., et al. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. (2023). spectroscopic studies of some n-heterocyclic compounds. Journal of Technology, 11(8).
  • Finneran, I. A., et al. (2025, October 29). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A.
  • Al-Douh, M. H. (2024, December 23).
  • ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% ).... Retrieved from [Link]

  • Mahmoud, M. A. (n.d.). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity.
  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • Inam, A., & Gautam, A. (2025, March 20).
  • Talaq, M. (2012). FT-IR Spectral study of some Heterocyclic Compounds: Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds.
  • Kaddouri, Y., et al. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra.
  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Method Development for the Detection of 1H-Pyrazole-1,5-diamine

Abstract This guide provides a comprehensive, first-principles approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1H-Pyrazole-1,5-diamine. Recognizing th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, first-principles approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1H-Pyrazole-1,5-diamine. Recognizing the limited availability of pre-existing validated methods for this specific analyte, this document emphasizes the logical decision-making process, from initial analyte characterization to final method optimization. We will detail the development of a reversed-phase HPLC method with UV detection, explaining the rationale behind the selection of stationary phase, mobile phase composition, and detector settings. Furthermore, this guide will objectively compare the developed HPLC method with alternative analytical technologies, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), providing researchers with a clear perspective on the strengths and limitations of each approach for this particular application. All recommendations are grounded in established chromatographic theory and adhere to principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction: The Analytical Challenge of 1H-Pyrazole-1,5-diamine

1H-Pyrazole-1,5-diamine is a heterocyclic compound featuring a pyrazole core with two amine functional groups. Pyrazole derivatives are of significant interest in pharmaceutical and agrochemical research due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[5][6][7][8] Accurate and precise quantification of such compounds is paramount for quality control, stability testing, and pharmacokinetic studies.

The structure of 1H-Pyrazole-1,5-diamine presents a unique analytical challenge. The presence of two basic amine groups and the aromatic pyrazole ring results in a polar molecule that can exhibit complex retention behavior and poor peak shape on traditional reversed-phase HPLC columns if conditions are not carefully optimized. This guide serves to deconstruct the method development process, providing a logical workflow for creating a reliable analytical method from the ground up.

Foundational Principles: Analyte Characterization and Initial Considerations

Before any practical work commences, a thorough theoretical evaluation of the analyte is crucial. This pre-experimental phase informs all subsequent decisions in method development.

Physicochemical Properties and Their Chromatographic Implications
  • Polarity: With two amine groups and a nitrogen-containing heterocycle, 1H-Pyrazole-1,5-diamine is a polar compound. This suggests that retention on a standard non-polar C18 stationary phase might be limited, requiring a highly aqueous mobile phase.[9][10]

  • Ionization (pKa): The two amine groups are basic and will be protonated (positively charged) at acidic pH. The pyrazole ring itself also has basic properties.[7] Controlling the ionization state is the single most critical factor for achieving good chromatography for ionizable compounds.[11][12] Operating at a pH at least 2 units below the pKa of the amine groups will ensure the analyte exists in a single, fully protonated state, which is essential for reproducible retention and symmetrical peak shape.[12][13]

  • UV Absorbance: The pyrazole ring is a chromophore due to its conjugated π-system.[8] Literature suggests that pyrazole and its derivatives exhibit strong UV absorbance in the low UV range, typically between 200-250 nm.[14][15][16][17] A photodiode array (PDA) or diode array detector (DAD) is invaluable during method development to determine the wavelength of maximum absorbance (λmax) and to assess peak purity.

De Novo Method Development: A Reversed-Phase HPLC-UV Approach

Based on the foundational principles, a reversed-phase HPLC method with UV detection is the most logical and accessible starting point. It offers a balance of selectivity, robustness, and cost-effectiveness.

The Causality Behind Experimental Choices

Column Selection: A standard C18 (ODS, octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as an excellent starting point.[18][19] To mitigate the poor retention often seen with polar analytes, a column with high surface area and carbon load is preferable. For compounds like 1H-Pyrazole-1,5-diamine, issues like peak tailing due to interaction with residual silanols on the silica surface can be problematic.[13] Using a modern, high-purity, end-capped C18 column is critical to minimize these secondary interactions.

Mobile Phase Optimization: The mobile phase is the most powerful tool for controlling retention and selectivity.[11]

  • Aqueous Component (Phase A): Deionized water with an added buffer or acid. To ensure the analyte is in a single, protonated form, an acidic mobile phase is required. A 0.1% solution of formic acid or trifluoroacetic acid (TFA) in water is a standard choice. Formic acid is generally preferred for LC-MS compatibility, while TFA can offer improved peak shape for basic compounds but may suppress ionization in mass spectrometry and has strong UV absorbance at low wavelengths. For UV detection, formic acid is an excellent choice. The target pH should be low, typically between 2.5 and 3.5, to ensure full protonation of the diamine.[12][13]

  • Organic Modifier (Phase B): Acetonitrile is generally the first choice over methanol as it has a lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.

  • Elution Mode: A gradient elution (starting with a high percentage of aqueous phase and increasing the organic phase over time) is recommended for method development. This allows for the elution of a wide range of potential impurities and provides a good overview of the required solvent strength to elute the main analyte.

Detector Settings: Using a DAD/PDA detector , the UV spectrum of the analyte peak can be recorded. The λmax can then be determined and used for quantification to ensure maximum sensitivity. For pyrazoles, this is often in the 210-240 nm range.[15][17] Monitoring at a specific wavelength (e.g., 220 nm) and a reference wavelength can help reduce baseline noise.

// Invisible edges to enforce order edge [style=invis]; Analyte -> Inject; Inject -> Finalize; } DOT Caption: High-level workflow for HPLC method development and validation.

Proposed Starting HPLC Method Protocol

This protocol represents a robust starting point for the analysis of 1H-Pyrazole-1,5-diamine.

Experimental Protocol:

  • Standard Preparation: Accurately weigh and dissolve 10 mg of 1H-Pyrazole-1,5-diamine reference standard in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~50 µg/mL using the same diluent.

  • Chromatographic System: An HPLC system equipped with a binary pump, autosampler, column thermostat, and DAD/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: DAD/PDA scan from 200-400 nm. Monitor at 220 nm for quantification.

  • Gradient Program:

    • Start at 5% B.

    • Linear ramp to 50% B over 15 minutes.

    • Ramp to 95% B over 2 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B over 1 minute.

    • Equilibrate at 5% B for 4 minutes.

    • Total run time: 25 minutes.

Optimization Logic

The initial chromatogram from the starting protocol provides the data needed for logical optimization.

Optimization_Logic start Initial Result Evaluation retention {Poor Retention | Analyte elutes too early}|{Action: Decrease initial %B | Consider more retentive column (e.g., Polar-Embedded)} start->retention Problem peak_shape {Poor Peak Shape | Tailing or Fronting}|{Action: Adjust mobile phase pH | Check for column overload | Ensure diluent compatibility} start->peak_shape Problem resolution {Poor Resolution | Co-eluting peaks}|{Action: Flatten gradient slope | Change organic modifier (ACN to MeOH) | Evaluate different column chemistry} start->resolution Problem end_node Optimized Method retention->end_node Solution peak_shape->end_node Solution resolution->end_node Solution

  • If Retention is Too Low: Decrease the starting percentage of the organic modifier (%B). If retention is still insufficient even with 100% aqueous mobile phase, a more specialized column, such as one with a polar-embedded group, may be required.[9][20]

  • If Peak Shape is Poor (Tailing): This is often due to silanol interactions.[21] Ensure the mobile phase pH is sufficiently low (<3.0). A small amount of a stronger ion-pairing agent like TFA (0.05%) could be tried, but this may compromise MS compatibility.[20] Also, confirm that the sample is not overloaded on the column by injecting a more dilute standard.[22]

  • If Resolution is Inadequate: The gradient slope should be made shallower (i.e., increase the gradient time) around the elution time of the target analyte to improve separation from nearby impurities.

Performance Comparison with Alternative Technologies

While HPLC-UV is a robust and widely accessible technique, other methods may offer advantages depending on the analytical requirements (e.g., lower detection limits, identification of unknowns).

Parameter Developed HPLC-UV Method UPLC-MS GC-MS
Principle Liquid-phase separation based on polarity, detection by UV absorbance.[18][19]Similar to HPLC but uses smaller particles for higher resolution and speed; detection by mass.Gas-phase separation based on volatility and column interaction; detection by mass.
Selectivity Good. Based on chromatographic retention and UV spectrum. Potential for co-elution.Excellent. Based on retention time and highly specific mass-to-charge ratio (m/z).Excellent. Based on retention time and mass fragmentation pattern.
Sensitivity Moderate (µg/mL to high ng/mL range).[5]Very High (low ng/mL to pg/mL range).High (ng/mL to pg/mL range).
Sample Prep Simple dissolution and filtration.Simple dissolution and filtration.May require derivatization to increase volatility and thermal stability of the diamine.[23][24]
Throughput Moderate (Typical run time 15-25 min).High (Typical run time <5 min).Moderate (Typical run time 10-30 min).
Cost Low (instrumentation is widely available).High (requires significant capital investment and maintenance).Moderate to High.
Best For... Routine QC, assay, and purity analysis where high sensitivity is not required.Trace-level quantification, metabolite ID, analysis of complex matrices.[25]Analysis of volatile impurities. Not ideal for non-volatile or thermally labile compounds.[26]

Method Validation: Ensuring Trustworthiness

Once the method is optimized, it must be validated to prove its suitability for the intended purpose, following ICH Q2(R1) guidelines.[1][2][3] This is a non-negotiable step for use in a regulated environment.

Key Validation Parameters:

  • Specificity: Demonstrate that the analyte peak is free from interference from excipients, impurities, or degradation products. This is often done by stress testing (e.g., acid/base hydrolysis, oxidation, heat) and using a DAD to check for peak purity.[3]

  • Linearity: Analyze a minimum of five concentrations across the expected range to demonstrate a linear relationship between concentration and detector response (peak area).[2]

  • Range: The interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.[3]

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo matrix.

  • Precision:

    • Repeatability: Multiple injections of the same sample.

    • Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[5]

  • Robustness: Deliberately make small changes to method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%) and show that the results remain reliable.[2]

Conclusion

The development of a reliable HPLC method for a polar, basic compound like 1H-Pyrazole-1,5-diamine is a systematic process rooted in the principles of chromatography. By understanding the analyte's physicochemical properties, a robust reversed-phase HPLC-UV method can be logically derived. The key to success lies in controlling the ionization state of the analyte through an acidified mobile phase, which ensures good retention, symmetrical peak shape, and reproducibility. The proposed method, centered around a C18 column with a water/acetonitrile gradient containing 0.1% formic acid, provides an excellent and accessible platform for the routine analysis of this compound. While more advanced techniques like UPLC-MS offer superior sensitivity and selectivity, the developed HPLC-UV method stands as a cost-effective, reliable, and fit-for-purpose solution for most quality control and research applications.

References

  • Strnad, J., Soural, M., & Šebela, M. (n.d.). A New Activity Assay Method for Diamine Oxidase Based on Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. PMC. Available at: [Link]

  • Noyce, D. S., Ryder, E., & Walker, B. H. (1959). THE ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED PYRAZOLES. The Journal of Organic Chemistry. Available at: [Link]

  • (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. Available at: [Link]

  • Pesek, J. (2020). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters. Available at: [Link]

  • PubChem. (n.d.). 1H-Pyrazole, 4,5-diamine-1-methyl-, sulfate (1:1). Available at: [Link]

  • (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole... Available at: [Link]

  • (n.d.). Alternative Methods For The Analysis Of Ndma And Other Nitrosamines In Water. Available at: [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Available at: [Link]

  • Ashtekar, A. S., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available at: [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]

  • (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Publishing. Available at: [Link]

  • Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • El-Faham, A., et al. (2015). Design and synthesis of 2-pyrazoline derivatives. Scholars Research Library. Available at: [Link]

  • (2019). Chapter 15: Miscellaneous Methods for the Detection of Biogenic Amines. Books. Available at: [Link]

  • (2012). Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. Semantic Scholar. Available at: [Link]

  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Schuchardt, I., et al. (2022). Toward Oral Supplementation of Diamine Oxidase for the Treatment of Histamine Intolerance. MDPI. Available at: [Link]

  • (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

  • Dickie, A. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Available at: [Link]

  • (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at: [Link]

  • (2023). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC. Available at: [Link]

  • Dolan, J. W. (2020). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

  • (n.d.). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. PMC. Available at: [Link]

  • (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. Available at: [Link]

  • (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available at: [Link]

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Available at: [Link]

  • MicroSolv Technology Corporation. (n.d.). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. Available at: [Link]

Sources

Validation

Technical Comparison: Nucleophilic Hierarchy in 1H-Pyrazole-1,5-diamine

This guide provides an in-depth technical comparison of the nucleophilic centers in 1H-Pyrazole-1,5-diamine (also known as 1,5-diaminopyrazole). Scope & Nomenclature Clarification To ensure scientific accuracy, this guid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the nucleophilic centers in 1H-Pyrazole-1,5-diamine (also known as 1,5-diaminopyrazole).

Scope & Nomenclature Clarification

To ensure scientific accuracy, this guide defines the target molecule as 1-amino-5-aminopyrazole .

  • N1 Site: Refers to the exocyclic amino group attached to the ring nitrogen (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ). This forms a hydrazine moiety.
    
  • N5 Site: Refers to the exocyclic amino group attached to the ring carbon at position 5 (

    
    ). This forms a vinylogous amine/amidine moiety.
    

Executive Summary

In the bifunctional nucleophile 1H-Pyrazole-1,5-diamine, the N1-amino group exhibits superior kinetic nucleophilicity towards hard electrophiles (acyl chlorides, anhydrides, aldehydes) due to the Alpha-Effect . The N5-amino group , while less reactive initially, is crucial for thermodynamic ring closure and reacts preferentially with soft electrophiles or in secondary cyclization steps.[1]

  • Primary Nucleophile (Kinetic): N1-Amino (Hydrazine character).[1]

  • Secondary Nucleophile (Thermodynamic): N5-Amino (Enamine/Amidine character).[1]

  • Key Application: Regioselective synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines.[1][2]

Structural & Electronic Analysis

The reactivity difference stems from the distinct electronic environments of the two nitrogen centers.

FeatureN1-Amino Group (

)
N5-Amino Group (

)
Chemical Class Hydrazine (1,1-disubstituted)Vinylogous Amine / Enamine
Electronic Effect Alpha-Effect: Repulsion between the lone pair on the ring nitrogen and the exocyclic nitrogen raises the HOMO energy, increasing nucleophilicity.Resonance Delocalization: The lone pair is delocalized into the pyrazole ring (

effect), lowering its availability for initial attack.[1]
Hybridization

(Pyramidal, highly accessible)

(Planar, conjugated)
Basicity (pKa) Lower basicity, Higher nucleophilicityHigher basicity, Lower nucleophilicity
Hard/Soft Character Hard NucleophileSoft/Intermediate Nucleophile
Visualizing the Electronic Conflict

Nucleophilicity Molecule 1H-Pyrazole-1,5-diamine N1 N1-Amino Group (Hydrazine Moiety) High HOMO Energy Molecule->N1 N5 N5-Amino Group (Enamine Moiety) Resonance Stabilized Molecule->N5 AlphaEffect Alpha-Effect: Lone Pair Repulsion (Kinetic Reactivity) N1->AlphaEffect Conjugation Ring Conjugation: Lone Pair Delocalization (Thermodynamic Stability) N5->Conjugation Product Regioselective Attack AlphaEffect->Product Fast Attack (Acylation/Imine formation) Conjugation->Product Slow/Secondary Attack (Cyclization)

Figure 1: Mechanistic drivers of nucleophilicity.[1] The green path represents the kinetically favored reaction at N1.

Comparative Performance Data

The following data summarizes reaction outcomes with standard electrophiles, validating the N1 > N5 hierarchy.

Electrophile TypeReaction ConditionsMajor Product Site Mechanistic Insight
Acyl Chlorides (1 eq.)0°C, Et3N, DCMN1-Amide The alpha-effect allows N1 to outcompete N5 for the acyl group.
Aldehydes (R-CHO)Reflux, EtOHN1-Hydrazone Formation of the hydrazone is faster than Schiff base formation at N5.
1,3-Diketones (e.g., Acetylacetone)Reflux, AcOHPyrazolo[1,5-a]pyrimidine Tandem Reaction: N1 attacks the ketone (most electrophilic) first; N5 closes the ring.[1]
Orthoesters Reflux, Ac2OPyrazolo[1,5-d][1,2,4]triazine Requires insertion of a single carbon; N1 and N5 both react, but N1 initiates.[1]

Experimental Protocols

Protocol A: Regioselective Acylation (N1-Selectivity Validation)

Objective: To demonstrate the superior kinetic nucleophilicity of the N1-amino group.

Materials:

  • 1H-Pyrazole-1,5-diamine (1.0 mmol)

  • Benzoyl Chloride (1.0 mmol)

  • Triethylamine (1.2 mmol)

  • Dichloromethane (DCM) (anhydrous, 10 mL)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1H-Pyrazole-1,5-diamine in DCM under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Add Triethylamine. Then, add Benzoyl Chloride dropwise over 15 minutes. Critical: Slow addition prevents local concentration spikes that could lead to di-acylation.

  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1). The N1-acyl product usually appears as a more polar spot than the starting material but less polar than the di-acyl product.

  • Quench: Add saturated

    
     (5 mL).
    
  • Validation: Extract with DCM, dry over

    
    , and concentrate.
    
  • Analysis:

    
     NMR will show a downfield shift of the N1-NH protons (~10-12 ppm) compared to the C5-NH2 protons (~5-6 ppm).
    
Protocol B: Cyclocondensation with 1,3-Diketones (Bifunctional Reactivity)

Objective: To synthesize 7-aminopyrazolo[1,5-a]pyrimidine derivatives, proving the sequential participation of N1 and N5.

Materials:

  • 1H-Pyrazole-1,5-diamine dihydrochloride (1.0 mmol)

  • Acetylacetone (1.1 mmol)

  • Ethanol (5 mL)

  • Piperidine (catalytic, 2 drops)[1]

Step-by-Step Workflow:

  • Mixing: Suspend the diamine salt in Ethanol. Add Piperidine to liberate the free base.

  • Reflux: Add Acetylacetone and heat to reflux for 4 hours.

  • Precipitation: Cool the mixture to room temperature. The product often precipitates as a solid.

  • Filtration: Filter and wash with cold ethanol.

  • Mechanism Check: The formation of the [1,5-a]pyrimidine core confirms that the N1-amino group became the bridgehead nitrogen (N4 in pyrimidine numbering) or participated in the initial hydrazone formation.

Reaction Pathway Visualization

The following diagram illustrates the critical "Fork in the Road" where N1 dominance dictates the final heterocyclic scaffold.

ReactionPathway cluster_legend Mechanism Logic SM 1H-Pyrazole-1,5-diamine Intermediate Intermediate A: N1-Hydrazone Formation (Kinetic Control) SM->Intermediate N1 Attack (Alpha Effect) Diketone 1,3-Diketone (Electrophile) Diketone->Intermediate ProductA Pyrazolo[1,5-a]pyrimidine (Major Product) Intermediate->ProductA N5 Attack (Ring Closure) - H2O Legend N1 attacks first due to higher nucleophilicity. N5 acts as the closing nucleophile.

Figure 2: Sequential reaction pathway. The N1-amino group initiates the cascade, determining the regiochemistry of the fused ring.

References

  • El-Nagdi, M. H., et al. "Reactions with heterocyclic amines: Synthesis of pyrazolo[1,5-a]pyrimidines."[1] Journal of Heterocyclic Chemistry, vol. 20, no. 1, 1983. Link[1]

  • Aggarwal, R., et al. "Regioselective synthesis of pyrazolo[1,5-a]pyrimidines from 3(5)-amino-5(3)-hydrazinopyrazole."[1] Synthetic Communications, vol. 36, 2006.[1] Link[1]

  • Lamberth, C. "Pyrazolo[1,5-a]pyrimidine: Synthesis and Regiospecific Electrophilic Substitution."[1] Canadian Journal of Chemistry, vol. 84, 2006.[1] Link[1]

  • Mayr, H., et al. "Nucleophilicity Parameters of Hydrazines and Amines."[1] Journal of the American Chemical Society, vol. 128, 2006.[1] Link

  • Bawazir, W. "5-Amino-N-Substituted Pyrazoles as Building Blocks."[3] International Journal of Organic Chemistry, vol. 10, 2020.[1][3] Link

Sources

Comparative

Technical Guide: UV-Vis Spectral Analysis of 1H-Pyrazole-1,5-diamine Derivatives

The UV-Vis Absorption Spectra of 1H-Pyrazole-1,5-diamine Derivatives is a critical analytical fingerprint used to assess purity in pharmaceutical intermediates (specifically for pyrazolo[1,5-a]pyrimidines) and color perf...

Author: BenchChem Technical Support Team. Date: March 2026

The UV-Vis Absorption Spectra of 1H-Pyrazole-1,5-diamine Derivatives is a critical analytical fingerprint used to assess purity in pharmaceutical intermediates (specifically for pyrazolo[1,5-a]pyrimidines) and color performance in oxidative hair dye formulations.

This guide moves beyond basic spectral listing to analyze the electronic transitions, solvatochromic effects, and comparative performance against industry standards like p-phenylenediamine (PPD).

Executive Summary & Application Context

1H-Pyrazole-1,5-diamines are "privileged scaffolds" in two distinct industries:

  • Pharma: As precursors for pyrazolo[1,5-a]pyrimidines (potent kinase inhibitors, e.g., for CDK2, Pim-1).

  • Cosmetics: As primary intermediates (developers) in oxidative hair dyes, valued for producing red-gold to violet tones with better stability profiles than traditional phenylenediamines.

The UV-Vis spectrum serves as the primary tool for reaction monitoring (tracking the consumption of the diamine) and quality control (detecting oxidative dimerization).

Comparative Spectral Analysis

The Core Chromophore: Pyrazole-1,5-diamine vs. Alternatives

The unreacted 1H-pyrazole-1,5-diamine core is electron-rich but lacks the extended conjugation required for visible absorption. Its primary transitions are in the UV region (


 and 

).

Table 1: Comparative Spectral Data (Precursors)

Compound ClassKey Analyte

(nm)

(L/mol[1][2][3][4]·cm)
Spectral Characteristics
Pyrazole Diamine 1-Hexyl-1H-pyrazole-4,5-diamine 210, 254 ~5,000 - 8,000Sharp UV bands; transparent in visible (>400 nm). High sensitivity to oxidation (browning).
Pyrazole Diamine 1-Methyl-4,5-diaminopyrazole 225, 290 (sh) ~6,500"Shoulder" at 290 nm indicates

transition of the amino lone pairs.
Phenylenediamine p-Phenylenediamine (PPD)240, 290~10,000Stronger absorption at 240 nm. Distinct doublet peak structure.[3]
Aminophenol p-Aminophenol230, 295~2,500Weaker extinction coefficient; significant pH shift (phenolate formation).

Critical Insight: The lack of absorption >400 nm in the pyrazole diamine is the primary purity indicator . The appearance of a broad band at 450–500 nm signals the formation of oxidative dimers (rubiginol-type impurities), rendering the batch unsuitable for pharmaceutical synthesis.

The "Derivative" Performance (Coupled Products)

When used as a dye or reacted to form a drug scaffold, the spectrum shifts bathochromically (Red Shift).

  • Pharmaceuticals (Pyrazolo[1,5-a]pyrimidines): The condensation with 1,3-diketones creates a bicyclic aromatic system.

    • Result:

      
       shifts to 300–350 nm  (strong 
      
      
      
      ).
  • Dyes (Azo/Indo Dyes): Oxidative coupling with couplers (e.g., resorcinol).

    • Result:

      
       shifts to 480–580 nm  (Visible Color).
      

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, this protocol controls for solvatochromism (solvent polarity effects) and pH-dependent tautomerism , which are notorious sources of error in pyrazole analysis.

Materials
  • Solvent A (Reference): Methanol (HPLC Grade) – for standard characterization.

  • Solvent B (Protonation Study): 0.1 M HCl in Methanol.

  • Blank: Matched solvent pair.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 10 mg of derivative in 50 mL Methanol. Sonicate for 5 mins to ensure complete dissolution (prevent micro-aggregates).

  • Dilution: Dilute 1 mL of Stock into 9 mL of Solvent A. Final concentration ~20 µg/mL.

  • Baseline Correction: Run a "Blank" scan (200–800 nm) using pure Methanol. Do not skip this; pyrazoles have low

    
     in the visible region, making baseline drift critical.
    
  • Acquisition: Scan sample from 800 nm down to 200 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Data Interval: 1 nm.[5]

  • Acid Shift Check (Validation): Add 20 µL of conc. HCl to the cuvette and re-scan.

    • Expected Result: The band at ~254 nm should hypsochromically shift (blue shift) or decrease in intensity as the amino lone pair is protonated, disrupting conjugation. If no shift occurs, the amine may be degraded.

Workflow Diagram (DOT)

UV_Analysis_Workflow Start Sample Weighing (10 mg) Solvation Solvation in MeOH (Sonicate 5 min) Start->Solvation Dilution Dilution to ~20 µg/mL Solvation->Dilution Scan_Ref Scan A: Neutral (200-800 nm) Dilution->Scan_Ref Acidify Acidification (+HCl) Scan_Ref->Acidify Validation Step Analysis Compare Spectra (Shift Analysis) Scan_Ref->Analysis Scan_Acid Scan B: Acidic (Protonation Check) Acidify->Scan_Acid Scan_Acid->Analysis

Caption: Figure 1. Self-validating spectral acquisition workflow. The acidification step confirms the presence of free amino groups via spectral shift.

Mechanistic Insights: Electronic Transitions & pH

Understanding why the spectrum looks the way it does allows for better troubleshooting.

Protonation Equilibria

The 1H-pyrazole-1,5-diamine has three potential protonation sites:

  • N-1 (Pyrazole ring): Low basicity.

  • 4-Amino group: Moderate basicity.

  • 5-Amino group: Moderate basicity.

In neutral methanol, the neutral species dominates, showing the


 transition of the free amines. Upon acidification, the amino groups protonate (

), removing their lone pairs from the conjugated system. This causes a Blue Shift (Hypsochromic Shift) and a decrease in intensity (Hypochromic effect), serving as a confirmation of chemical identity.
Oxidative Coupling Pathway (Dye Formation)

In hair dye applications, the 4,5-diamine acts as the "Developer." It oxidizes to a diimine intermediate, which then attacks a "Coupler" (e.g., m-cresol).

Coupling_Pathway Precursor 1H-Pyrazole-1,5-diamine (Colorless, UV Abs only) Oxidation Oxidation (+H2O2) (-2e-) Precursor->Oxidation Intermediate Diimine Intermediate (Reactive Electrophile) Oxidation->Intermediate Coupling Coupling (+ Resorcinol/Coupler) Intermediate->Coupling Product Indo/Azo Dye (Colored, Vis Abs 450-600nm) Coupling->Product

Caption: Figure 2.[6][7] Oxidative pathway transforming the UV-absorbing precursor into a Visible-absorbing chromophore.

References

  • Scientific Committee on Consumer Safety (SCCS). (2015).[8] Opinion on 1-Hexyl 4,5-Diamino Pyrazole Sulfate (A163). European Commission.[8] [Link]

  • Finar, I. L., & Godfrey, K. E. (1954). The preparation of 4:5-diaminopyrazoles. Journal of the Chemical Society. [Link]

  • Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI Molecules. [Link]

  • Michigan State University. UV-Visible Spectroscopy: Absorption Characteristics of Chromophores. [Link]

Sources

Validation

A Comparative Guide to the Bioactivity of 1H-Pyrazole-3,5-diamine Based Heterocycles

Introduction: The 1H-Pyrazole-3,5-diamine Scaffold - A Privileged Structure in Medicinal Chemistry In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1H-Pyrazole-3,5-diamine Scaffold - A Privileged Structure in Medicinal Chemistry

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple, diverse biological targets — is a cornerstone of efficient drug discovery. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is one such core.[1][2] Its derivatives are known to exhibit a vast array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[3][4]

This guide focuses specifically on a highly functionalized subset: heterocycles derived from the 1H-pyrazole-3,5-diamine core. The presence of two reactive amino groups at positions 3 and 5 provides a versatile platform for synthetic elaboration, allowing for the creation of extensive libraries of compounds with finely-tuned biological activities. This guide will provide a comparative analysis of the bioactivity of these heterocycles, supported by experimental data, and detail the underlying methodologies to empower researchers in the field.

Synthetic Strategy: A Gateway to Molecular Diversity

The synthetic accessibility of a scaffold is paramount to its utility in drug development. The 1H-pyrazole-3,5-diamine framework is readily assembled, most commonly through the cyclization of a dinitrile precursor with hydrazine. A prevalent and powerful extension of this is the synthesis of 4-arylazo-3,5-diamino-1H-pyrazoles, which serve as a key intermediate for a wide range of bioactive compounds.[4]

The general synthetic pathway involves a two-step process. First, an appropriate aniline derivative is diazotized using nitrosyl sulfuric acid. Subsequently, this diazonium salt is coupled with malononitrile, which then undergoes cyclization with hydrazine hydrate to yield the target pyrazole.[4][5] This robust methodology allows for extensive variation in the aryl substituent, which is crucial for exploring the structure-activity relationship (SAR).

G cluster_0 Step 1: Diazotization & Coupling cluster_1 Step 2: Cyclization cluster_2 Further Derivatization A Substituted Aniline B Aryl Diazonium Salt A->B NaNO2, H2SO4 (Nitrosyl sulfuric acid) C Arylazomalononitrile B->C + Malononitrile D 4-Arylazo-3,5-diamino- 1H-pyrazole C->D + Hydrazine Hydrate E Bioactive Heterocycles (e.g., Pyrazolo[1,5-a]pyrimidines) D->E Cyclocondensation reagents

A general synthetic route to 4-arylazo-3,5-diamino-1H-pyrazole derivatives.

Comparative Bioactivity Analysis

The true value of the 1H-pyrazole-3,5-diamine scaffold lies in the diverse bioactivities of its derivatives. Below, we compare their performance in key therapeutic areas.

Anticancer and Cytotoxic Activity

Derivatives of this scaffold have shown significant promise as anticancer agents, with activity reported against multiple human tumor cell lines.[6][7] The mechanism often involves the inhibition of critical cellular machinery like protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cell proliferation.[7]

Experimental Data Summary: Anticancer Activity

Compound IDModificationCell LineIC50 (µM)Reference
Compound 9 3,5-dimethyl-1H-pyrazol-1-ylK-562 (Leukemia)4[6]
Compound 5g 1,3,5-triazine-pyrazoleHepG2 (Liver)0.09[7]
Compound 5h 1,3,5-triazine-pyrazoleHCT116 (Colorectal)0.05[7]
Compound 8b 4-ArylazopyrazoleMCF-7 (Breast)3.0[4]
Compound 8f 4-ArylazopyrazoleMCF-7 (Breast)4.0[4]

Structure-Activity Relationship (SAR) Insights: The anticancer potency is highly dependent on the substitutions. For instance, the fusion of a 1,3,5-triazine ring to the pyrazole core, coupled with specific substitutions like a 4-chlorophenyl moiety (Compound 5h), leads to potent, nanomolar-range EGFR kinase inhibition and cytotoxicity.[7] This suggests that the diamine core acts as an effective anchor, while modifications at the N1 position and C4 position can be tuned to target specific enzymatic pockets.

Antimicrobial and Antifungal Activity

The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole-3,5-diamine derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[8][9]

Experimental Data Summary: Antimicrobial Activity

Compound IDModificationOrganismMIC (µg/mL)Reference
Compound 3 Pyrazole-semicarbazideE. coli0.25[8]
Compound 4 Pyrazole-semicarbazideS. epidermidis0.25[8]
Compound 2 Pyrazole-semicarbazideA. niger1[8]
Compound 3a 3,5-dimethyl azopyrazoleE. coli / S. aureusBetter than Ciprofloxacin[9]
Compound 2d 1,3,5-trisubstituted pyrazoleP. aeruginosa15.6[10]

Structure-Activity Relationship (SAR) Insights: For antimicrobial action, substitutions that enhance membrane permeability or interaction with microbial enzymes are key. In a series of pyrazole-semicarbazide derivatives, the presence of a 4-nitrophenyl group (Compound 4) was shown to be highly effective against Gram-positive bacteria.[8] Similarly, chloro-substituents on an azo-linked phenyl ring (Compound 3a) demonstrated remarkable inhibition against both E. coli and S. aureus.[9]

Antitubercular Activity

Tuberculosis remains a major global health threat, and drug-resistant strains of Mycobacterium tuberculosis are a growing concern. Specific derivatives of 4-arylazo-1H-pyrazole-3,5-diamine have emerged as potent antitubercular agents.[11][12]

Experimental Data Summary: Antitubercular Activity

Compound IDModificationStrainActivity (MIC, µM)Reference
Compound 4a 4-chlorophenyl-diazenylM. tb H37Rv12.5[12]
Compound 4b 4-bromophenyl-diazenylM. tb H37Rv25[12]
Compound 5a 4-chlorophenyl-diazenyl carbothioamideM. tb H37Rv12.5[12]

Structure-Activity Relationship (SAR) Insights: The antitubercular activity is strongly influenced by the nature of the substituent on the arylazo moiety. Electron-withdrawing groups, such as chlorine (4a) and bromine (4b), at the para-position of the phenyl ring confer excellent activity.[12] Further derivatization of the pyrazole N1 amine into a carbothioamide (5a) maintains this high potency, suggesting this position is also critical for target engagement.[11][12]

Experimental Protocols: Ensuring Methodological Rigor

The trustworthiness of comparative bioactivity data hinges on robust and reproducible experimental design. Below are detailed protocols for two fundamental assays cited in the analysis.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is foundational for determining the concentration at which a compound inhibits cancer cell proliferation by 50% (IC50).

Causality: The assay relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.

G start Seed cancer cells in 96-well plates (e.g., 5x10^3 cells/well) step1 Incubate for 24h to allow cell adherence start->step1 step2 Treat cells with serial dilutions of pyrazole compounds step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT solution (e.g., 5 mg/mL) to each well step3->step4 step5 Incubate for 4h (Formation of formazan crystals) step4->step5 step6 Solubilize formazan crystals with DMSO or isopropanol step5->step6 step7 Measure absorbance at 570 nm using a plate reader step6->step7 end_node Calculate % viability and IC50 values step7->end_node

Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

  • Incubation: Incubate the plates for 48 to 72 hours under the same conditions.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for another 4 hours. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This method provides a qualitative and semi-quantitative assessment of a compound's ability to inhibit microbial growth, measured by the zone of inhibition.

Causality: The compound diffuses from a well through a solid agar medium that has been uniformly inoculated with a test microorganism. If the compound is effective, it will inhibit microbial growth in a circular zone around the well. The diameter of this zone is proportional to the compound's antimicrobial potency and its diffusion characteristics in agar.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi. Pour the molten agar into sterile Petri plates and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to the 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly swab the entire surface of the agar plates with the microbial suspension using a sterile cotton swab.

  • Well Preparation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.

  • Compound Loading: Prepare a known concentration of the test compound (e.g., 100 µg/mL in DMSO). Pipette a fixed volume (e.g., 50 µL) of the compound solution into each well. Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent (DMSO) as a negative control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Data Acquisition: After incubation, measure the diameter (in mm) of the clear zone of growth inhibition around each well.

Target Pathway Visualization: EGFR Kinase Signaling

Many pyrazole-based anticancer agents function by inhibiting tyrosine kinases like EGFR. Understanding this pathway is critical for rational drug design. Overactivation of the EGFR pathway leads to uncontrolled cell growth, proliferation, and survival—hallmarks of cancer.

EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P_EGFR Dimerization & Autophosphorylation EGFR->P_EGFR Pyrazole Pyrazole Inhibitor (e.g., Compound 5h) Pyrazole->P_EGFR Inhibits RAS_RAF RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway P_EGFR->PI3K_AKT Activates Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Simplified EGFR signaling pathway and the inhibitory action of pyrazole derivatives.

Conclusion and Future Outlook

The 1H-pyrazole-3,5-diamine scaffold is a highly validated and versatile starting point for the development of novel therapeutic agents. The data clearly demonstrate that synthetic modifications to this core can yield potent and selective inhibitors for anticancer, antimicrobial, and antitubercular applications. The structure-activity relationships highlighted in this guide underscore the importance of substitutions on the arylazo moiety and at the N1 position for tuning biological activity.

Future research should focus on expanding the chemical space around this scaffold, exploring new cyclization and fusion reactions to generate novel heterocyclic systems. Furthermore, detailed mechanistic studies, including target identification and validation for the most potent antimicrobial and anticancer compounds, will be crucial for advancing these promising molecules into preclinical and clinical development.

References

  • Pawar, D. C., Gaikwad, S. V., Kamble, S. S., Gavhane, P. D., & Gaikwad, M. V. (2022). Design, Synthesis, Docking and Biological Study of Pyrazole-3,5-diamine Derivatives with Potent Antitubercular Activity.
  • Gomha, S. M., & Abdel-aziz, H. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Kumar, V., & Kumar, R. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Advances in Scientific Research, 5(2), 58-75.
  • Kumar, A., & Kumar, S. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 8(1), 2.
  • Kontogiorgis, C., & Hadjipavlou-Litina, D. (2005). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Current Medicinal Chemistry, 12(1), 11-37.
  • Strempel, N., Fuchs, A., Zahedi, R. P., & Schirmeister, T. (2016). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. MedChemComm, 7(3), 548-554. [Link]

  • Riyadh, S. M., Gomha, S. M., & Abdelhamid, A. O. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Mohan, C. D., Rangappa, S., Ananda, H., & Rangappa, K. S. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Bioorganic & Medicinal Chemistry Letters, 25(22), 5069-5072. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Fuller, A. M., & Westwood, I. M. (2013). Design, synthesis and structure-activity relationships of 3,5-diaryl-1H-pyrazoles as inhibitors of arylamine N-acetyltransferase. Bioorganic & Medicinal Chemistry Letters, 23(9), 2759-2764. [Link]

  • Kakade, G. K., & Telvekar, V. N. (2012). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(2), 1133-1137.
  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025). Indian Journal of Chemistry - Section B. [Link]

  • Oruç-Emre, E. E., & Işık, F. (2014). Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. Letters in Drug Design & Discovery, 11(1), 121-131.
  • Loidl, M., Gschwentner, M., & Liedl, K. R. (2019). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 14(12), 1218-1229.
  • Abdula, A. M. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc.
  • Abdula, A. M. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSJ. [Link]

  • Hassan, A. S., & Hafez, H. N. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 345. [Link]

  • Ali, T. E. S., & El-Gazzar, A. B. A. (2022). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. New Journal of Chemistry, 46(12), 5625-5641. [Link]

  • Gomha, S. M., Riyadh, S. M., Mahmmoud, E. A., & El-All, A. S. A. (2019). Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules, 24(6), 1096. [Link]

  • Pawar, D. C., Gaikwad, S. V., Kamble, S. S., Gavhane, P. D., & Gaikwad, M. V. (2022). Design, Synthesis, Docking and Biological Study of Pyrazole-3,5-diamine Derivatives with Potent Antitubercular Activity. Chemical Methodologies, 6(10), 833-844. [Link]

Sources

Comparative

Introduction: The Analytical Challenge of Nitrogen-Rich Heterocycles

Elemental Analysis Validation for 1H-Pyrazole-1,5-diamine Purity: A Comparative Guide 1H-Pyrazole-1,5-diamine ( ) is a highly reactive, nitrogen-rich heterocyclic compound. It serves as a critical precursor in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Validation for 1H-Pyrazole-1,5-diamine Purity: A Comparative Guide

1H-Pyrazole-1,5-diamine (


) is a highly reactive, nitrogen-rich heterocyclic compound. It serves as a critical precursor in the synthesis of energetic materials (such as 3,4-dinitro-1H-pyrazole-1,5-diamine) 1 and various pharmaceutical active ingredients. Because of its high nitrogen density (theoretical N content: 57.11%) and its tendency to retain inorganic salts during crystallization, establishing its absolute purity is a complex analytical challenge.

Relying solely on standard chromatographic techniques often yields an incomplete purity profile. As an application scientist, I advocate for an orthogonal analytical strategy. This guide objectively compares Elemental Analysis (CHNS), Quantitative NMR (qNMR), and High-Performance Liquid Chromatography (HPLC-UV) for validating the purity of 1H-Pyrazole-1,5-diamine, detailing the mechanistic causality behind each method.

Mechanistic Causality: Why Orthogonal Validation is Required

To build a self-validating analytical profile, we must understand the physical principles and blind spots of each technique:

  • Elemental Analysis (CHNS): CHNS analysis via dynamic flash combustion provides the absolute mass fraction of carbon, hydrogen, and nitrogen 2. If the 1H-Pyrazole-1,5-diamine sample contains inorganic salts (e.g., sodium chloride from neutralization steps) or residual water, the experimental CHNS mass fractions will proportionally deviate from theoretical values. HPLC-UV is entirely blind to these inorganic impurities.

  • Quantitative NMR (qNMR): qNMR provides absolute quantification by comparing the integral of the analyte's proton signals against a highly pure, SI-traceable internal standard 3. It does not require a reference standard of the pyrazole itself, making it invaluable for novel derivatives 4.

  • HPLC-UV: While excellent for separating structurally similar organic impurities (like isomeric pyrazoles), HPLC-UV only provides relative purity based on UV absorbance area percent. It falsely assumes all impurities share the same extinction coefficient as the main peak.

Workflow Start 1H-Pyrazole-1,5-diamine Sample CHNS Elemental Analysis (CHNS) Start->CHNS qNMR Quantitative NMR (qNMR) Start->qNMR HPLC HPLC-UV Analysis Start->HPLC Combustion Dynamic Flash Combustion CHNS->Combustion InternalStd Add Internal Standard qNMR->InternalStd Chromatography Chromatographic Separation HPLC->Chromatography TCD TCD Detection Combustion->TCD Integration Signal Integration InternalStd->Integration UV UV Detection Chromatography->UV AbsolutePurity Absolute Purity & Mass Fraction TCD->AbsolutePurity Integration->AbsolutePurity RelativePurity Relative Organic Purity UV->RelativePurity

Analytical workflows for 1H-Pyrazole-1,5-diamine purity validation.

Comparative Performance Data

To objectively evaluate these techniques, the following table summarizes their performance metrics for 1H-Pyrazole-1,5-diamine validation.

Analytical MetricElemental Analysis (CHNS)Quantitative NMR (qNMR)HPLC-UV
Primary Output Absolute mass fraction (%)Absolute purity (%)Relative area purity (%)
Detection of Inorganics Yes (via mass balance deviation)Yes (via mass balance deviation)No (blind to non-UV absorbers)
Reference Standard Generic (e.g., Sulfanilamide)Generic Internal StandardAnalyte-specific standard needed
Sample Requirement 1 - 3 mg10 - 20 mg< 1 mg
Analysis Time ~10 minutes per run~15 minutes per run15 - 30 minutes per run
Destructive Yes (Combustion)No (Sample can be recovered)Yes

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every run includes internal checks to verify instrument performance before sample data is accepted.

Protocol 1: CHNS Elemental Analysis via Dynamic Flash Combustion

This method utilizes a dynamic flash combustion analyzer equipped with a Thermal Conductivity Detector (TCD) 5.

Step-by-Step Methodology:

  • System Blank Validation: Run three empty tin capsules.

    • Causality: This establishes the baseline noise and confirms the system is completely free of atmospheric nitrogen or residual carbon contamination.

  • K-Factor Calibration: Weigh 1.0 - 1.5 mg of a certified reference material (e.g., Sulfanilamide,

    
    ) into tin capsules. Run in triplicate.
    
    • Causality: Calculates the K-factor (response factor) for C, H, N, and S. The relative standard deviation (RSD) must be < 0.5% to proceed.

  • Sample Preparation: Accurately weigh 1.5 mg of 1H-Pyrazole-1,5-diamine into a tin capsule using a microbalance (resolution 0.001 mg). Fold the capsule tightly to exclude trapped air 2.

    • Causality: Tin acts as a combustion catalyst. In the 1000°C oxygen-rich furnace, the oxidation of tin triggers an exothermic flash, temporarily raising the local temperature to ~1800°C. This extreme heat ensures complete combustion of the refractory nitrogen-rich pyrazole ring.

  • Combustion & Reduction: The sample is oxidized to

    
    , 
    
    
    
    , and
    
    
    . The gas stream passes through a copper reduction reactor at 650°C to reduce
    
    
    to
    
    
    and absorb excess
    
    
    .
  • Separation & Detection: Gases are separated via a GC column and detected by TCD 5.

  • Data Interpretation: Compare the experimental C, H, N percentages to the theoretical values (

    
    : 36.72%, 
    
    
    
    : 6.16%,
    
    
    : 57.11%). A deviation of > 0.4% indicates the presence of impurities, residual solvent, or inorganic salts.
Protocol 2: Absolute Purity Determination via qNMR

This protocol uses a high-field NMR spectrometer (≥ 400 MHz) to determine absolute purity 3.

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Select Maleic acid (NIST SRM) as the internal standard.

    • Causality: Maleic acid produces a sharp singlet at ~6.2 ppm in DMSO-

      
      , which does not overlap with the aromatic pyrazole proton (typically ~5.3 ppm) or the amine protons of 1H-Pyrazole-1,5-diamine 4.
      
  • Gravimetric Preparation: Using a microbalance, accurately weigh ~15 mg of 1H-Pyrazole-1,5-diamine and ~10 mg of Maleic acid into the same vial. Record weights to five decimal places.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-

    
    .
    
    • Causality: Anhydrous solvent prevents the exchange of the amine protons with water, which could complicate the baseline, though we rely on the non-exchangeable C-H protons for integration.

  • Acquisition Parameters (Critical): Set the relaxation delay (

    
    ) to at least 5 times the longest longitudinal relaxation time (
    
    
    
    ) of the protons of interest (typically
    
    
    = 30-60 seconds).
    • Causality: Incomplete relaxation leads to truncated integrals and artificially skewed purity results. This is the most common point of failure in quantitative NMR.

  • Integration & Calculation: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (2 protons) and the isolated pyrazole C-H proton (1 proton).

  • Self-Validation: Calculate the purity using the standard qNMR equation. Run the sample in triplicate preparations. An RSD of < 1.0% validates the homogeneity and measurement precision.

Conclusion

For nitrogen-rich heterocycles like 1H-Pyrazole-1,5-diamine, relying solely on HPLC-UV poses a significant risk of overestimating purity due to undetected inorganic salts. By coupling the absolute mass fraction data from CHNS Elemental Analysis with the structural quantification of qNMR, researchers can establish a rigorously validated, SI-traceable purity profile.

References

  • From Disappearing Polymorphs to Local Anisotropy of Mechanical Properties: Decoding Impact Sensitivity of 3,4-Dinitro-1H-Pyrazole-1,5-Diamine ACS Public
  • CHNSO Organic Elemental Analysis - Sample Prepar
  • Quantitative Nuclear Magnetic Resonance (qNMR)
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR ACS Public
  • CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer Thermo Fisher Scientific

Sources

Safety & Regulatory Compliance

Safety

1H-Pyrazole-1,5-diamine proper disposal procedures

Comprehensive Operational and Disposal Guide for 1H-Pyrazole-1,5-diamine As a preferred source for laboratory safety and chemical handling, we provide researchers, scientists, and drug development professionals with fiel...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 1H-Pyrazole-1,5-diamine

As a preferred source for laboratory safety and chemical handling, we provide researchers, scientists, and drug development professionals with field-proven, highly technical guidance. 1H-Pyrazole-1,5-diamine (and its derivatives) occupies a unique space in chemical research: it is a highly valuable "privileged scaffold" for pharmaceutical synthesis, yet its high nitrogen content and N-N bonds classify it as an energetic precursor.

Mishandling this compound can lead to severe safety incidents, including rapid exothermic decomposition. This guide synthesizes operational logistics, mechanistic causality, and step-by-step disposal procedures to ensure your laboratory maintains the highest standards of safety and compliance.

Physicochemical Profile and Hazard Causality

To handle 1H-Pyrazole-1,5-diamine safely, one must first understand the thermodynamic forces at play. The pyrazole core, heavily substituted with amino groups, possesses a high heat of formation. When these molecules are subjected to mechanical stress (such as friction or impact), internal potential energy localizes into microscopic "hotspots" through plastic deformation[1].

If the compound is further functionalized (e.g., oxidized or nitrated to 3,4-dinitro-1H-pyrazole-1,5-diamine), these hotspots can overcome the effective activation energy barrier, triggering a rapid, self-sustaining exothermic decomposition[2]. The sensitivity of these energetic materials is intrinsically linked to their crystal lattice energy and the local anisotropy of their mechanical properties; brittle crystal faces are particularly prone to localized heating under stress[3].

Table 1: Hazard and Physicochemical Summary

ParameterCharacteristic / ValueOperational Implication
Chemical Class Nitrogen-rich heterocyclic amineHigh potential for exothermic decomposition; acts as an energetic precursor.
Mechanical Sensitivity Moderate to High (State-dependent)Friction and impact sensitivity vary drastically by polymorph and crystal habit[3].
Incompatibilities Strong oxidizers, heavy metals, acidsCan form highly sensitive salts or undergo violent oxidative coupling.
Thermal Stability Exothermic decomposition profileRequires strict temperature control; avoid localized heating or solvent depletion.

Operational Safety & Handling Workflow

Before initiating any disposal protocol, the operational handling of the material must be secured. Standard operating procedures (SOPs) must account for the mechanical sensitivity of the dry powder[4].

Step-by-Step Handling Protocol
  • Environmental Control: Always handle the compound in a certified chemical fume hood cleared of all other reactive chemicals, particularly strong oxidizers and heavy metal salts.

  • Static Dissipation: Ensure all spatulas, balances, and containers are grounded. Use conductive or anti-static weighing boats to prevent electrostatic discharge (ESD), which can act as a trigger linkage for decomposition[2].

  • Solvent Damping: Whenever possible, handle the compound in a damp state or as a solution. If the dry powder must be manipulated, limit quantities to the absolute minimum required for the assay (< 1 gram).

  • Avoidance of Friction: Never use glass-on-glass joints (e.g., ground glass stoppers) when storing this compound, as the friction generated during opening/closing can initiate a reaction. Use Teflon (PTFE) or high-density polyethylene (HDPE) interfaces.

G Start Risk Assessment 1H-Pyrazole-1,5-diamine CheckSens Evaluate State (Dry Powder vs. Solution) Start->CheckSens Desensitize Desensitization (Aqueous/Solvent Damping) CheckSens->Desensitize Dry / Sensitive Segregate Waste Segregation (Non-Halogenated, Energetic) CheckSens->Segregate Stable Solution Desensitize->Segregate >80% Solvent Incinerate High-Temp Incineration (Specialized Facility) Segregate->Incinerate Final Disposal

Figure 1: Operational workflow for safe handling and disposal routing of energetic pyrazoles.

Deactivation and Disposal Procedures

Standard drain disposal or solvent evaporation is strictly prohibited . Evaporating the solvent concentrates the compound, drastically increasing its friction sensitivity and risk of detonation. The following self-validating protocol ensures the material is safely prepared for final destruction.

Phase 1: Desensitization (Quenching)

Causality: Liquid damping dissipates mechanical energy, preventing the plastic deformation that leads to thermal hotspots[1].

  • Prepare the Quenching Bath: In a fume hood, prepare a large beaker containing a compatible, non-reactive solvent (e.g., a 50:50 mixture of water and ethanol). The volume should be sufficient to dilute the 1H-Pyrazole-1,5-diamine waste to a concentration of < 5% w/v .

  • Controlled Addition: Slowly add the 1H-Pyrazole-1,5-diamine waste to the quenching bath while stirring gently with a PTFE-coated magnetic stir bar. Do not use mechanical scraping.

  • Validation: Visually confirm complete dissolution. The absence of suspended particulates ensures that no localized solid mass can undergo friction-induced initiation during transit.

Phase 2: Waste Segregation and Packaging

Causality: Glass containers pose a severe shrapnel risk if unexpected off-gassing (e.g.,


 release) or overpressurization occurs.
  • Container Selection: Transfer the desensitized solution into a clearly labeled, heavy-duty HDPE waste carboy. Do not use glass bottles.

  • Chemical Isolation: Never mix this waste stream with heavy metal waste (e.g., Palladium, Copper, or Lead). Aminopyrazoles can coordinate with heavy metals to form highly sensitive, explosive metal-organic complexes or azides.

  • Venting: Equip the waste container with a vented cap to allow for the safe release of any trace gases generated during temporary storage.

Phase 3: Final Destruction (High-Temperature Incineration)

Causality: Standard chemical neutralization is insufficient for breaking the highly stable, nitrogen-rich pyrazole ring.

  • Contracting: Route the segregated waste to a certified hazardous waste disposal facility equipped with a rotary kiln incinerator.

  • Thermal Parameters: Ensure the facility utilizes high-temperature incineration (>1000°C). This extreme heat is required to completely cleave the N-N bonds and fully oxidize the carbon skeleton.

  • Emission Control: The incineration facility must be equipped with

    
     scrubbers, as the combustion of high-nitrogen energetic materials generates significant quantities of toxic nitrogen oxides.
    

Pathway Precursor 1H-Pyrazole-1,5-diamine (High Nitrogen Content) MechStress Mechanical Stress (Friction/Impact) Precursor->MechStress Dry Mishandling Safe Desensitized State (Aqueous Dilution <5%) Precursor->Safe Proper Damping Hotspot Potential Energy Hotspot (Plastic Deformation) MechStress->Hotspot Energy Localization Decomp Exothermic Decomposition (Rapid N2 Gas Release) Hotspot->Decomp Trigger Linkage Kinetics

Figure 2: Mechanistic pathway of mechanical sensitization vs. safe desensitization.

Emergency Spill Response

In the event of an accidental spill of dry 1H-Pyrazole-1,5-diamine powder:

  • Evacuate and Isolate: Immediately clear the area. Do not step on the powder, as foot traffic provides sufficient friction to initiate sensitive energetic polymorphs[3].

  • Damping: From a safe distance, gently mist the spill area with water or an aqueous ethanol solution to thoroughly dampen the powder. Do not use a high-pressure stream , which could disperse the powder into the air.

  • Collection: Once fully wetted, use non-sparking, conductive tools (e.g., wet paper towels or conductive rubber squeegees) to collect the material. Place the collected debris into an HDPE container filled with water.

  • Sanitization: Wash the spill area with copious amounts of water and a mild detergent. Dispose of all cleanup materials as energetic hazardous waste via the incineration route detailed above.

References

  • Impact and Friction Sensitivity of Reactive Chemicals: From Reproducibility Study to Benchmark Data Set for Modeling. Industrial & Engineering Chemistry Research - ACS Publications. Available at:[Link]

  • The Potential Energy Hotspot: Effects of Impact Velocity, Defect Geometry, and Crystallographic Orientation. The Journal of Physical Chemistry C - ACS Publications. Available at:[Link]

  • Understanding Explosive Sensitivity with Effective Trigger Linkage Kinetics. ACS Physical Chemistry Au - ACS Publications. Available at:[Link]

  • From Disappearing Polymorphs to Local Anisotropy of Mechanical Properties: Decoding Impact Sensitivity of 3,4-Dinitro-1H-Pyrazole-1,5-Diamine. Crystal Growth & Design - ACS Publications. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.